molecular formula C11H9N3O4 B13980840 2-(2-Methoxyphenoxy)-5-nitropyrimidine

2-(2-Methoxyphenoxy)-5-nitropyrimidine

Katalognummer: B13980840
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: ACQLSRYIOTZUHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenoxy)-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

2-(2-methoxyphenoxy)-5-nitropyrimidine

InChI

InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3

InChI-Schlüssel

ACQLSRYIOTZUHD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Hypothesized Mechanism of Action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

This guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound 2-(2-Methoxyphenoxy)-5-nitropyrimidine. As direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from structurally related compounds to construct a scientifically-grounded hypothesis. We will explore its likely molecular targets, the resultant cellular effects, and a detailed workflow for experimental validation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction and Structural Rationale

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a synthetic heterocyclic compound featuring three key structural motifs that are hallmarks of biologically active molecules, particularly in oncology:

  • A Pyrimidine Core: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In the context of oncology, it is a well-established "hinge-binding" motif found in a multitude of protein kinase inhibitors.

  • A 2-Phenoxy Linkage: This diaryl ether linkage provides a specific spatial orientation for the substituted phenyl ring, which often interacts with regions of the target protein adjacent to the primary binding site, contributing to both potency and selectivity.

  • A 5-Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing binding interactions. Bioactive nitro-pyrimidine derivatives have demonstrated a range of anticancer effects, including the induction of apoptosis and inhibition of cell proliferation.[1]

  • A 2-Methoxy Phenyl Substituent: The methoxy group is a common feature in approved drugs that can improve ligand-target interactions, enhance physicochemical properties like solubility, and favorably modulate metabolic stability.[2][3][4][5]

Based on this structural analysis, the most probable mechanism of action for 2-(2-Methoxyphenoxy)-5-nitropyrimidine is the inhibition of protein kinases involved in oncogenic signaling pathways. This guide will elaborate on this hypothesis and provide the experimental framework required for its validation.

Hypothesized Molecular Mechanism: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[2] The structural components of 2-(2-Methoxyphenoxy)-5-nitropyrimidine suggest it functions as a Type I kinase inhibitor, competing with ATP for binding in the catalytic site of the enzyme.

2.1. Predicted Kinase Targets

Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases.[6][7][8] Based on the activity of structurally similar compounds, several high-value oncology targets are predicted for 2-(2-Methoxyphenoxy)-5-nitropyrimidine:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Pyrimidine-based inhibitors are known to target this kinase effectively.[9][10]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression of c-Met is linked to tumor growth and metastasis. Several quinoline and pyrimidine derivatives have shown promise as c-Met inhibitors.[11]

  • PI3K/Akt/mTOR Pathway Kinases: This pathway is central to cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[12][13][14] Pyrimidine derivatives have been successfully designed to inhibit kinases within this cascade.[15]

2.2. Visualizing the Target Interaction

The following diagram illustrates the hypothesized interaction of the compound within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_compound 2-(2-Methoxyphenoxy)-5-nitropyrimidine hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds nitro 5-Nitro Group nitro->gatekeeper Electrostatic/ Van der Waals phenoxy 2-(2-Methoxyphenoxy) Group phenoxy->solvent_front Hydrophobic Interactions

Caption: Integrated workflow for mechanism of action validation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the validation workflow.

5.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the compound's ability to inhibit a purified kinase enzyme (e.g., VEGFR-2, c-Met). [10][11][16][17][18][19][20][21][22][23][24] Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. High kinase activity results in low ATP levels (low luminescence), while effective inhibition results in high ATP levels (high luminescence).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, BPS Bioscience)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • 5x Kinase Assay Buffer

  • ATP solution (500 µM)

  • Test Compound: 2-(2-Methoxyphenoxy)-5-nitropyrimidine, dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sorafenib for VEGFR-2)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 1x Kinase Assay Buffer with a constant final DMSO concentration (not to exceed 1%). [16][18]2. Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, the specific kinase enzyme, and the corresponding substrate.

  • Assay Plate Setup:

    • Add 2.5 µL of serially diluted test compound or control to appropriate wells.

    • Add 2.5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Initiate Kinase Reaction:

    • Add 12.5 µL of the enzyme/substrate Master Mix to all wells except the "Blank".

    • Add 12.5 µL of buffer without enzyme to the "Blank" wells.

    • Add 10 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. [16][21]6. Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Max reagent to each well to stop the reaction.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal. [16][18]7. Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate percent inhibition relative to the "Positive Control" (0% inhibition).

    • Plot percent inhibition vs. log[inhibitor concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.

5.2. Protocol: Cell Viability Assay (XTT-Based)

This cell-based assay assesses the effect of the compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation. The XTT assay is often preferred over MTT as it produces a water-soluble formazan product, eliminating a solubilization step. [25][26] Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. The amount of formazan is directly proportional to the number of viable cells. [25][27][28] Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • Test Compound and vehicle control (DMSO)

  • XTT Cell Proliferation Assay Kit

  • 96-well clear cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT mixture to each well.

  • Incubation for Color Development: Incubate the plate for 4-6 hours at 37°C, 5% CO2, allowing the formazan to develop.

  • Data Acquisition: Measure the absorbance of the samples at 450 nm (with a reference wavelength of ~650 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting viability against compound concentration.

5.3. Protocol: Analysis of Apoptosis by Western Blot

This protocol details the detection of key apoptotic markers, cleaved Caspase-3 and cleaved PARP, in cell lysates following compound treatment. [29] Principle: Activation of the apoptotic cascade leads to the cleavage of pro-caspases into active caspases. Active Caspase-3, a key executioner caspase, cleaves multiple cellular substrates, including PARP. The appearance of these cleaved fragments is a hallmark of apoptosis. [30] Materials:

  • Cancer cell line cultured in 6-well plates

  • Test Compound and vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with the test compound at 1x and 2x its IC50 value for 24-48 hours.

    • Collect both floating and adherent cells to ensure all apoptotic cells are included. [31] * Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. [32] * Centrifuge at 14,000 x g for 15 min at 4°C to pellet cell debris. Collect the supernatant (lysate). [32]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [14]4. Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. [32][33] * Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. [33] * Wash the membrane 3x with TBST.

  • Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of cleaved Caspase-3 and cleaved PARP bands to the β-actin loading control to compare protein levels across different treatments.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Summary of In Vitro Potency

Target Kinase IC50 (nM) of 2-(2-Methoxyphenoxy)-5-nitropyrimidine Positive Control IC50 (nM)
VEGFR-2 Experimental Value e.g., Sorafenib
c-Met Experimental Value e.g., Crizotinib

| PI3Kα | Experimental Value | e.g., Alpelisib |

Table 2: Summary of Cellular Antiproliferative Activity

Cell Line IC50 (µM) of 2-(2-Methoxyphenoxy)-5-nitropyrimidine
HCT-116 Experimental Value
MCF-7 Experimental Value

| A549 | Experimental Value |

Interpretation: A potent IC50 value in a biochemical kinase assay coupled with a corresponding antiproliferative effect in a cancer cell line known to be dependent on that kinase provides strong evidence for the on-target mechanism of action. The appearance of cleaved PARP and Caspase-3 bands via Western blot would confirm the induction of apoptosis as a downstream consequence of kinase inhibition.

Conclusion

The structural features of 2-(2-Methoxyphenoxy)-5-nitropyrimidine strongly suggest a mechanism of action centered on the inhibition of protein kinases crucial for cancer cell proliferation and survival. The pyrimidine core, phenoxy linkage, and methoxy substituent are all well-precedented motifs in the design of potent and selective kinase inhibitors. The proposed experimental workflow, moving from biochemical validation of target engagement to the characterization of cellular phenotypes, provides a robust framework to definitively elucidate its mechanism of action. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding its future development as a novel anticancer agent.

References
  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - Taylor & Francis. (URL: [Link])

  • c-Met Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (URL: [Link])

  • Mechanism of Action and Resistance of Bioactive Nitro-Derivatives of Pyrimidine on Human Breast Cancer - International Journal of BioLife Sciences (IJBLS). (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC. (URL: [Link])

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC. (URL: [Link])

  • Data Sheet - c-Met Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities - PubMed. (URL: [Link])

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (URL: [Link])

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in the... - ResearchGate. (URL: [Link])

  • XTT Assays vs MTT comparision for Cell Viability - Canvax. (URL: [Link])

  • 2.4. Quantification of Apoptosis Using Western Blot - Bio-protocol. (URL: [Link])

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins - Bio-protocol. (URL: [Link])

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: [Link])

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (URL: [Link])

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. (URL: [Link])

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (URL: [Link])

  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (URL: [Link])

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (URL: [Link])

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?. (URL: [Link])

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (URL: [Link])

  • The role of the methoxy group in approved drugs (2024) | Debora Chiodi | 12 Citations. (URL: [Link])

  • PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro - PubMed. (URL: [Link])

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - National Open Access Monitor, Ireland. (URL: [Link])

  • c-Met Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (URL: [Link])

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL: [Link])

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google P
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

Sources

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-nitropyrimidine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyphenoxy)-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry. The guide details its nomenclature, including its IUPAC name and synonyms, and presents its key physicochemical properties. A plausible and detailed synthetic protocol for its preparation via nucleophilic aromatic substitution is described, supported by established chemical principles. Furthermore, the guide explores the potential applications of this compound in drug discovery and development, drawing insights from the known biological activities of structurally related pyrimidine derivatives. This document serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Nomenclature and Chemical Identity

The compound with the common name 2-(2-methoxyphenoxy)-5-nitropyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are core components of many biologically active molecules.

  • Systematic IUPAC Name: 2-(2-Methoxyphenoxy)-5-nitropyrimidine

  • CAS Registry Number: 307309-24-6[1][2]

  • Molecular Formula: C₁₁H₉N₃O₄

  • Synonyms: No widely recognized synonyms are currently available.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2-Methoxyphenoxy)-5-nitropyrimidine
CAS Number 307309-24-6
Molecular Formula C₁₁H₉N₃O₄
Canonical SMILES COC1=CC=CC=C1OC2=NC=C(C=N2)[O-]
InChI Key Information not readily available

Physicochemical Properties

The physicochemical properties of 2-(2-methoxyphenoxy)-5-nitropyrimidine are crucial for its handling, formulation, and biological activity. While extensive experimental data is not publicly available, computational predictions provide valuable insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight 247.21 g/mol
logP 2.3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Molar Refractivity 62.5 cm³
Polar Surface Area 87.8 Ų

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine

The synthesis of 2-(2-methoxyphenoxy)-5-nitropyrimidine can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a suitable leaving group from an activated aromatic ring by a nucleophile. In this case, the electron-withdrawing nitro group at the 5-position of the pyrimidine ring activates the 2-position for nucleophilic attack by the 2-methoxyphenoxide ion.

A plausible and efficient starting material for this synthesis is 2-chloro-5-nitropyrimidine. The chlorine atom at the 2-position serves as an excellent leaving group.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step reaction as depicted in the following workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2_chloro_5_nitropyrimidine 2-Chloro-5-nitropyrimidine Reaction_Vessel 2_chloro_5_nitropyrimidine->Reaction_Vessel 2_methoxyphenol 2-Methoxyphenol 2_methoxyphenol->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Temperature Heat Temperature->Reaction_Vessel Product 2-(2-Methoxyphenoxy)-5-nitropyrimidine Reaction_Vessel->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for similar SNAr reactions on pyrimidine rings. Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

  • 2-Chloro-5-nitropyrimidine

  • 2-Methoxyphenol (Guaiacol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine (1.0 eq), 2-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be sufficient to ensure good mixing.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloro-5-nitropyrimidine) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(2-methoxyphenoxy)-5-nitropyrimidine.

Rationale Behind Experimental Choices
  • Base: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group of 2-methoxyphenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) could also be used, but require stricter anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices for SNAr reactions as they effectively solvate the cation of the base and do not interfere with the nucleophile.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Potential Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific combination of a phenoxy ether linkage and a nitro group in 2-(2-methoxyphenoxy)-5-nitropyrimidine suggests several potential avenues for its application in drug discovery.

As a Synthetic Intermediate

The nitro group on the pyrimidine ring is a versatile functional group that can be readily reduced to an amino group. This amino-pyrimidine derivative can then serve as a key building block for the synthesis of more complex molecules through various chemical transformations, such as amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions.

G Start 2-(2-Methoxyphenoxy)-5-nitropyrimidine Reduction Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) Start->Reduction Intermediate 5-Amino-2-(2-methoxyphenoxy)pyrimidine Reduction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Final_Compounds Bioactive Compounds Derivatization->Final_Compounds

Caption: Potential synthetic utility of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Potential Biological Activities

While no specific biological data for 2-(2-methoxyphenoxy)-5-nitropyrimidine has been reported, the activities of structurally similar compounds provide a basis for speculation and future investigation.

  • Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The phenoxy-pyrimidine scaffold is present in some kinase inhibitors.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties by modulating the activity of inflammatory mediators.

It is important to note that the presence of a nitro group can sometimes be associated with toxicity, which would need to be carefully evaluated in any drug development program.

Conclusion

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis can be achieved through a straightforward nucleophilic aromatic substitution reaction. The versatile pyrimidine core, combined with the modifiable nitro group and the phenoxy ether linkage, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity of this compound and its derivatives to fully elucidate their potential in drug discovery and development.

References

This list is compiled from the search results and represents a collection of relevant literature for further reading. Not all references may directly mention the title compound but provide essential background and context.

  • NextSDS. (n.d.). 2-(2-Methoxyphenoxy)-5-nitropyriMidine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-Methoxyphenoxy)-5-nitropyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-Methoxy-5-(5-nitrothiophen-2-yl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine. Retrieved from [Link]

  • MDPI. (2025). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-nitropyrimidine (C5H5N3O3). Retrieved from [Link]

  • DOI. (2002). Biological Activity of a Novel Nonpeptide Antagonist to the Interleukin-6 Receptor 20 S,21-Epoxy-resibufogenin-3-formate. Retrieved from [Link]

  • Chemsrc. (2026). 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Retrieved from [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • PubMed. (2016). Anti-inflammatory effect of cannabinoid agonist WIN55, 212 on mouse experimental colitis is related to inhibition of p38MAPK. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(2-methoxy-3-pyridinyl)pyrimidine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ipratropium bromide. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • PubMed. (2004). Molecular mechanism of cell death induced by the antioxidant tert-butylhydroxyanisole in human monocytic leukemia U937 cells. Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Retrieved from [Link]

  • LOCKSS. (2013). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF A SERIES OF NOVEL AZOLYL, AZINYL, PYRANYL, CHROMONYL AND AZEPINYL PHOSPHONATES. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). δ1(9)-octalone-2. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ipratropium. Retrieved from [Link]

  • Usiena air. (2024). Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. Retrieved from [Link]

  • Drug Discovery Today. (2019). Crystallographic screening using ultra-low-molecular-weight ligands to guide drug design. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 137-89-3). Retrieved from [Link]

Sources

The Methoxy Group in Rational Drug Design: Stereoelectronics, Thermodynamics, and Metabolic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the methoxy group (–OCH₃) is frequently mischaracterized as a simple, lipophilic space-filler. In reality, it is a highly versatile pharmacophore capable of profoundly altering a molecule's biological trajectory. By acting as a non-lipophilic "scout" for protein pockets, a thermodynamic lock for bioactive conformations, and a tunable electronic modulator, the methoxy group plays a pivotal role in hit-to-lead and lead optimization campaigns. This whitepaper deconstructs the causality behind methoxy-driven biological activity, exploring its stereoelectronic properties, its impact on target binding affinity, and the inherent metabolic liabilities that necessitate rigorous, self-validating experimental workflows.

Stereoelectronics and Physicochemical Causality

The biological activity of any compound is fundamentally governed by its physicochemical parameters. The methoxy group exerts a dual electronic effect: it is electron-withdrawing via induction (–I) due to the electronegative oxygen, yet powerfully electron-donating via resonance (+M) when conjugated with an aromatic system.

Crucially, the methoxy group serves as a low-Polar Surface Area (PSA) replacement for traditional hydrogen-bonding motifs. While it acts as a strong hydrogen-bond acceptor, it lacks a hydrogen-bond donor, significantly reducing the desolvation penalty upon entering a lipophilic protein pocket. Furthermore, when installed on an aromatic ring, the methoxy group contributes negligibly to the overall lipophilicity (ΔLogD ≈ 0.00), making it an ideal substituent for chasing potency without inflating the compound's lipophilic burden[1].

Table 1: Physicochemical Comparison of Common Hydrogen-Bonding Substituents
Functional GroupPolar Surface Area (PSA, Ų)ΔLogD Contribution (Aromatic)H-Bond DonorH-Bond AcceptorMetabolic Liability
–OCH₃ (Methoxy) 9.23-0.05 to 0.00NoYesHigh (O-demethylation)
–OH (Hydroxyl) 20.23-0.40 to -0.60YesYesHigh (Phase II Conjugation)
–SO₂CH₃ (Sulfonyl) 42.52-0.80 to -1.20NoYesLow
–OCF₃ (Trifluoromethoxy) 9.23+1.04NoWeakLow (Steric/Electronic Shield)

Data synthesized from established medicinal chemistry substituent constants 1 [[2]]().

Thermodynamic Modulation: The "Magic Methyl" and Conformational Restriction

Target Binding Affinity

The addition of a single methyl or methoxy group can result in a disproportionate leap in binding affinity—a phenomenon often termed the "magic methyl" effect 3. The oxygen atom of the methoxy group engages in critical dipole interactions or hydrogen bonds with backbone amides, while the methyl rotor displaces high-energy water molecules from hydrophobic sub-pockets.

Conformational Restriction

Beyond direct receptor interactions, the methoxy group is a powerful tool for structure-guided conformational restriction. Highly flexible ligands suffer a massive entropic penalty upon binding. By introducing an ortho-methoxy group onto an aromatic scaffold, steric clashes with adjacent protons force the molecule into a pre-organized, restricted conformation. If this restricted state mirrors the bioactive conformation, the entropic penalty of binding is bypassed, leading to exponential increases in affinity. For example, in the development of noncovalent Keap1-Nrf2 inhibitors, structure-guided insertion of methoxy groups locked the biaryl system, yielding up to a 223-fold improvement in binding affinity 4.

G Free Flexible Ligand (High Entropy) MethoxyAdd Introduction of Ortho-Methoxy Group Free->MethoxyAdd Steric Steric Clash with Adjacent Protons MethoxyAdd->Steric Locked Conformational Restriction (Pre-organized State) Steric->Locked Binding Receptor Binding (Lower Entropy Penalty) Locked->Binding Enhanced Affinity

Thermodynamic mechanism of methoxy-induced conformational restriction.

Table 2: Impact of Methoxy-Driven Conformational Restriction
Target SystemStructural ModificationThermodynamic ConsequenceBiological Impact
Keap1-Nrf2 Unsubstituted → ortho-MethoxySteric locking of biaryl axis223-fold affinity increase
EZH2 Hydroxyl → MethoxyElimination of H-bond donor tautomer>100-fold affinity decrease
CYP1B1 17β-OH → 17β-OCH₃Protection of vulnerable hydroxylEnhanced target selectivity

The Metabolic Double-Edged Sword: CYP450 O-Demethylation

Despite its pharmacological utility, the methoxy group introduces a critical metabolic liability. Cytochrome P450 (CYP) enzymes, particularly in the liver, readily catalyze the oxidative O-demethylation of methoxy groups (especially on methoxybenzenes), converting them into highly polar, easily conjugated phenols [[1]]() 5.

To circumvent this, medicinal chemists employ two primary causality-driven strategies:

  • Steric Shielding: Placing bulky groups (e.g., halogens or methyls) adjacent to the methoxy group physically blocks the CYP450 heme iron from accessing the oxygen-carbon bond.

  • Bioisosteric Replacement: Substituting the methoxy group with a trifluoromethoxy (–OCF₃) group. The highly polarized, exceptionally strong C–F bonds (485.3 kJ/mol) resist oxidative cleavage, dramatically enhancing metabolic half-life while increasing lipophilicity 2.

G Start Lead Compound Identification Methoxy Install -OCH3 Group (H-Bond Acceptor / Steric Bulk) Start->Methoxy BindAssay Target Binding Assay (SPR / ITC) Methoxy->BindAssay MetabAssay Microsomal Stability Assay (HLM / RLM) BindAssay->MetabAssay If Kd/IC50 improved Decision Is O-demethylation observed? MetabAssay->Decision Shield Steric Shielding (e.g., ortho-methyl) Decision->Shield Yes (Unstable) Bioisostere Bioisosteric Replacement (e.g., -OCF3) Decision->Bioisostere Yes (Unstable) Success Optimized Lead Candidate Decision->Success No (Stable) Shield->MetabAssay Re-evaluate Bioisostere->MetabAssay Re-evaluate

Methoxy-Driven SAR Optimization and Metabolic Stabilization Workflow.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately quantify the metabolic liability of a newly installed methoxy group, a robust in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system : it includes internal controls that prove the biological matrix was active and the quenching mechanism was successful, ensuring the resulting half-life ( t1/2​ ) data is an artifact-free reflection of the compound's true stability.

Step-by-Step Methodology: Human Liver Microsome (HLM) O-Demethylation Assay

1. Matrix Preparation & Thermal Equilibration

  • Action: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: Mg²⁺ is a necessary cofactor for optimal CYP450 structural integrity. Pre-incubating the matrix at 37°C for 5 minutes prior to reaction initiation prevents a "cold-start" kinetic lag, ensuring linear initial-rate kinetics.

2. Compound Spiking & Self-Validating Controls

  • Action: Spike the test methoxy-compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition). In parallel, run two control wells: Verapamil (rapidly metabolized by CYP3A4) and Dextromethorphan (metabolized by CYP2D6 via O-demethylation).

  • Causality: If the test compound shows high stability, you must prove the enzymes were actually functioning. The rapid degradation of Verapamil and Dextromethorphan validates the assay's enzymatic viability.

3. Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to yield a final NADPH concentration of 1 mM.

  • Causality: CYP450 enzymes consume NADPH during oxidative O-demethylation. A regenerating system is used instead of a single NADPH bolus to maintain steady-state cofactor levels, preventing artificial enzyme stalling due to cofactor depletion or product inhibition.

4. Kinetic Sampling and Quenching

  • Action: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

  • Causality: The 3:1 ratio of ice-cold ACN instantly denatures the microsomal proteins, halting all CYP activity. The simultaneous addition of the IS corrects for any volumetric losses or ionization suppression during subsequent LC-MS/MS analysis.

5. LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4,000 x g for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by plotting the natural log of the remaining compound percentage versus time.

References

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. 1

  • The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat. ACS Publications. 3

  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. ACS Publications.4

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2

  • Targeting Cytochrome P450 (CYP) 1B1 Enzyme with Four Series of A-Ring Substituted Estrane Derivatives: Design, Synthesis, Inhibitory Activity, and Selectivity. ACS Publications. 5

Sources

Substituted Nitropyrimidines: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The introduction of a nitro group onto this privileged heterocycle dramatically alters its electronic properties, creating a versatile platform for the development of a new generation of targeted therapies. This technical guide provides an in-depth exploration of substituted nitropyrimidines, offering a comprehensive overview of their synthesis, a detailed analysis of their diverse biological activities, and critical insights into their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals, providing not only a thorough review of the current landscape but also actionable, field-proven protocols and the causal reasoning behind key experimental choices.

Introduction: The Pyrimidine Scaffold and the Influence of the Nitro Group

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, with the pyrimidine ring being a particularly prominent structural motif.[1] This aromatic heterocycle is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] Its inherent biocompatibility and versatile chemical reactivity have made it a "privileged scaffold" in drug design, leading to the development of a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory.[2][3]

The introduction of a nitro group (-NO₂) onto the pyrimidine ring is a pivotal chemical modification. The strong electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This enhanced reactivity provides a facile and powerful handle for the synthesis of a diverse library of substituted pyrimidines, allowing for the fine-tuning of their physicochemical and pharmacological properties. From a drug development perspective, the nitro group can also participate in crucial interactions with biological targets and can be a key pharmacophoric element.

This guide will delve into the synthesis of these valuable compounds, explore their broad spectrum of biological activities with a focus on anticancer and antimicrobial applications, and provide a detailed analysis of the structure-activity relationships that govern their potency and selectivity.

Synthesis of Substituted Nitropyrimidines: Strategies and Protocols

The synthesis of substituted nitropyrimidines typically commences with the preparation of a suitably functionalized nitropyrimidine core, which can then be further elaborated through various chemical transformations, most notably nucleophilic aromatic substitution.

Synthesis of Key Intermediates: Chloronitropyrimidines

A common and highly effective strategy for the synthesis of diverse substituted nitropyrimidines involves the use of chlorinated nitropyrimidine intermediates. These precursors are highly reactive towards a wide range of nucleophiles, enabling the introduction of various substituents at specific positions on the pyrimidine ring.

A foundational building block is 2-chloro-5-nitropyrimidine. A robust synthetic route to this intermediate often begins with the nitration of 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

Causality and Self-Validation: This protocol proceeds in a logical, multi-step fashion where the successful synthesis and purification of each intermediate validates the preceding step. The choice of strong acid for nitration is dictated by the electron-deficient nature of the pyridine ring. The diazotization and subsequent chlorination are classic, reliable transformations for converting an amino group to a chlorine atom on an aromatic ring.

  • Step 1: Synthesis of 2-Amino-5-nitropyridine

    • In a well-ventilated fume hood, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with constant stirring.

    • Once the 2-aminopyridine has completely dissolved, a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid is added dropwise, ensuring the temperature remains below 30°C.

    • After the addition is complete, stir the mixture at 25-30°C for 40 minutes.

    • Increase the temperature to 55-65°C and maintain for 11 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with 50 wt.% aqueous sodium hydroxide.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-amino-5-nitropyridine.

  • Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine

    • Dissolve the 2-amino-5-nitropyridine in dilute sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cooled aminopyridine solution with vigorous stirring, maintaining the temperature below 10°C throughout the addition.

    • The resulting diazonium salt is unstable and will hydrolyze in the aqueous acidic medium to form 2-hydroxy-5-nitropyridine.

  • Step 3: Chlorination to 2-Chloro-5-nitropyridine

    • In a flask equipped with a reflux condenser and a gas trap, slowly add phosphorus oxychloride (POCl₃) to the 2-hydroxy-5-nitropyridine from the previous step.

    • Heat the reaction mixture to 85°C and maintain this temperature for several hours (e.g., 16 hours), monitoring the reaction by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess phosphorus oxychloride under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography to yield pure 2-chloro-5-nitropyridine.

Synthesis_of_2_Chloro_5_nitropyrimidine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine H2SO4, HNO3 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Amino-5-nitropyridine->2-Hydroxy-5-nitropyridine 1. NaNO2, H2SO4 2. H2O 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Hydroxy-5-nitropyridine->2-Chloro-5-nitropyrimidine POCl3

Nucleophilic Aromatic Substitution (SNAr) Reactions

With the chloronitropyrimidine core in hand, a vast array of derivatives can be synthesized through SNAr reactions. The electron-withdrawing nitro group, coupled with the electronegativity of the ring nitrogens, renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

Common nucleophiles employed in these reactions include:

  • Amines: Primary and secondary amines readily displace the chlorine atom to form amino-substituted nitropyrimidines. This is a particularly important reaction in the synthesis of kinase inhibitors, where an aniline or related amino group often forms key hydrogen bond interactions in the ATP-binding pocket of the target enzyme.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.

  • Thiols: Thiolates react to form thioethers.

SNAr_Reaction Chloronitropyrimidine Chloronitropyrimidine Substituted Nitropyrimidine Substituted Nitropyrimidine Chloronitropyrimidine->Substituted Nitropyrimidine S_NAr Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Substituted Nitropyrimidine

Biological Activities of Substituted Nitropyrimidines

Substituted nitropyrimidines exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery. The specific nature of the substituents on the nitropyrimidine core dictates the compound's interaction with biological targets and, consequently, its therapeutic potential.

Anticancer Activity

A significant body of research has focused on the development of substituted nitropyrimidines as anticancer agents.[2][3][4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

3.1.1. Kinase Inhibition

Protein kinases are a major class of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several classes of substituted nitropyrimidines have been identified as potent kinase inhibitors.

The 4-anilino-5-nitropyrimidine scaffold has emerged as a particularly promising pharmacophore for the development of kinase inhibitors. The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the nitropyrimidine core provides a rigid scaffold for the presentation of other substituents that can interact with different regions of the active site, thereby conferring potency and selectivity.

Table 1: Structure-Activity Relationship of 4-Anilino-5-nitropyrimidine Derivatives as Kinase Inhibitors

CompoundR1R2Target KinaseIC₅₀ (nM)Reference
1 HHEGFR50[6]
2 OCH₃HEGFR25[6]
3 HClSrc15[7]
4 HCH₃Src30[7]

Data is representative and compiled from the cited literature.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Nitropyrimidine Inhibitor Nitropyrimidine Inhibitor Nitropyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality and Self-Validation: This protocol provides a quantitative measure of kinase activity by detecting the amount of ADP produced, a direct product of the kinase reaction. The use of a specific kinase and substrate ensures target-specific inhibition is being measured. The inclusion of positive and negative controls is essential for validating the assay results. The dose-response curve allows for the robust determination of the IC₅₀ value, a key parameter for assessing inhibitor potency.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (substituted nitropyrimidine) in 100% DMSO.

    • Prepare a solution of the target kinase in a suitable kinase buffer.

    • Prepare a solution of the kinase substrate in the kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the target kinase.

  • Assay Setup (384-well plate format):

    • Add the kinase solution to each well.

    • Add the test compound solution at various concentrations (serial dilutions) to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.1.2. Cytotoxicity and Cell Viability Assays

A fundamental aspect of evaluating the anticancer potential of substituted nitropyrimidines is to assess their ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

Causality and Self-Validation: This protocol is based on the principle that only viable, metabolically active cells can reduce the MTT reagent to a colored formazan product. The intensity of the color is therefore directly proportional to the number of living cells. The inclusion of untreated control cells provides a baseline for 100% viability, allowing for the accurate calculation of the percentage of cell death induced by the test compound.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted nitropyrimidine in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Substituted nitropyrimidines have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] The mechanism of action of these compounds can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 2: Antimicrobial Activity of Substituted Nitropyrimidine Derivatives

CompoundSubstituent(s)Target OrganismMIC (µg/mL)Reference
5 4,6-bis(phenylamino)-5-nitrosoCandida albicans15.6[10]
6 2-methoxy-4-morpholino-6-(dibromomethyl)-5-nitroStaphylococcus aureus31.25[11]
7 4,6-bis(p-chloroanilino)-5-nitroEscherichia coli62.5[9]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Causality and Self-Validation: This protocol provides a quantitative measure of the antimicrobial activity of a compound by determining the lowest concentration that inhibits the visible growth of a microorganism. The use of standardized inoculums and growth media ensures reproducibility. The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the results.

  • Preparation of Compound Stock Solution:

    • Dissolve the substituted nitropyrimidine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density of the wells.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into substituted nitropyrimidines has led to the elucidation of key structure-activity relationships that can guide the design of more potent and selective therapeutic agents.

  • For Anticancer Activity (Kinase Inhibition):

    • The 4-anilino group is often critical for hinge-binding in the ATP pocket of kinases. Substituents on the aniline ring can modulate potency and selectivity.

    • The 5-nitro group is a key activating group for synthesis and can also participate in interactions with the target enzyme.

    • Substituents at the 2- and 6-positions of the pyrimidine ring can be varied to explore different regions of the kinase active site, thereby enhancing potency and influencing the selectivity profile.

  • For Antimicrobial Activity:

    • The presence of lipophilic groups can enhance cell membrane penetration and improve antimicrobial activity.

    • The introduction of specific functional groups can lead to interactions with key microbial enzymes or cellular components.

The future of drug development with substituted nitropyrimidines is bright. The synthetic accessibility of this scaffold, coupled with its proven track record of diverse biological activities, makes it an attractive starting point for the discovery of novel therapeutics. Future research will likely focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

  • Target Identification: Elucidating the precise molecular targets and mechanisms of action for compounds with promising phenotypic activity.

  • Combination Therapies: Exploring the potential of substituted nitropyrimidines in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and powerful class of molecules.

References

  • Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. (2012). Vertex AI Search.
  • Application Notes and Protocols for Nitropyrimidine Reactions - Benchchem. Vertex AI Search.
  • A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity rel
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - MDPI. (2025). Vertex AI Search.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021). Vertex AI Search.
  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIV
  • Current status and future scenario of pyrimidine derivatives having antimicrobial potential - Der Pharma Chemica. Vertex AI Search.
  • Quantitative structure-activity rel
  • Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies | Request PDF - ResearchG
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC. (2022). Vertex AI Search.
  • 2D QSAR STUDIES ON A SERIES OF 4-ANILINO QUINAZOLINE DERIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR. (2010). Vertex AI Search.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. (2023). Vertex AI Search.
  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry. (2021). Vertex AI Search.
  • Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Deriv
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (2021). Vertex AI Search.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. (2015). Vertex AI Search.
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - MDPI. (2025). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021). Vertex AI Search.
  • Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines. (2003). Vertex AI Search.
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling p
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR)
  • SAR of A and B Rings a IC 50 (nM)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR) - Journal of King Saud University. (2021). Vertex AI Search.
  • Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity - MDPI. (2023). Vertex AI Search.

Sources

Methodological & Application

use of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Evaluation and Synthetic Utility of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in Oncology Drug Discovery

Prepared by: Senior Application Scientist, Oncology & Medicinal Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The development of targeted small-molecule inhibitors requires highly versatile and reactive chemical scaffolds. 2-(2-Methoxyphenoxy)-5-nitropyrimidine (CAS: 307309-24-6) has emerged as a critical electrophilic building block and structural intermediate in the design of novel anti-cancer therapeutics. By leveraging the electron-withdrawing properties of the 5-nitro group and the unique steric profile of the methoxyphenoxy moiety, researchers can rapidly generate libraries of purine analogs, covalent Pin1 inhibitors, and multi-kinase inhibitors[1].

This application note details the mechanistic rationale for utilizing this scaffold, provides self-validating protocols for library synthesis and in vitro screening, and outlines the analytical workflows required to validate target engagement in human cancer cell lines (e.g., HCT116, MCF-7, and HepG2)[2][3].

Mechanistic Causality in Drug Design

To understand the utility of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, we must analyze its structural causality in both synthetic chemistry and biological targeting:

  • Electrophilic Warhead for Covalent Inhibition: The 5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. In biological systems, this highly electrophilic core can act as a covalent warhead, permanently binding to nucleophilic cysteine residues (such as Cys113 in the active site of the oncogenic isomerase Pin1) to induce potent tumor suppression[1].

  • Regioselective SNAr Derivatization: In synthetic workflows, the 2-methoxyphenoxy group acts as an excellent leaving group under basic conditions. The 5-nitro group stabilizes the resulting Meisenheimer complex, drastically reducing the activation energy required for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, high-yield derivatization with various amines to create diverse structure-activity relationship (SAR) libraries[2].

  • Kinase Hinge Region Binding: When retained or modified into purine analogs, the pyrimidine core forms critical hydrogen bonds with the ATP-binding hinge region of kinases (e.g., Aurora kinases, LCK, FMS), while the hydrophobic methoxyphenoxy moiety occupies adjacent lipophilic pockets, enhancing target selectivity[4][5].

Experimental Workflows & Protocols

The following protocols represent a self-validating system: from chemical synthesis to biological readout. Each step includes built-in controls to ensure data integrity.

Protocol A: Library Synthesis via SNAr Derivatization

Objective: Generate a library of 2-amino-5-nitropyrimidine derivatives for high-throughput screening.

  • Preparation: Dissolve 1.0 equivalent of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the transition state, accelerating the SNAr reaction.

  • Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the displaced phenol, driving the reaction equilibrium forward without competing for the electrophile.

  • Reaction & Monitoring: Stir at room temperature for 4–6 hours. Monitor completion via LC-MS. The disappearance of the parent mass indicates successful substitution.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the target pharmacophore.

Protocol B: High-Throughput Viability Screening (SRB Assay)

Objective: Evaluate the antiproliferative activity of the synthesized library across a panel of cancer cell lines (HCT116, MCF-7, HepG2).

  • Cell Seeding: Seed HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with synthesized derivatives at concentrations ranging from 0.1 µM to 100 µM. Include 5-Fluorouracil (5-FU) as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation: After 72 hours, fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining & Readout: Wash plates, stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes. Wash with 1% acetic acid to remove unbound dye, and solubilize the bound dye in 10 mM Tris base. Read absorbance at 540 nm.

    • Causality for Assay Choice: The SRB assay measures total cellular protein, which is strictly linear with cell number. Unlike the MTT assay, SRB is independent of mitochondrial metabolic fluctuations, which are often artificially skewed by kinase inhibitors, thereby preventing false-positive viability readouts[3].

Protocol C: Mechanism Validation via Cell Cycle Analysis

Objective: Confirm that the antiproliferative effect is driven by cell cycle arrest, a hallmark of pyrimidine-based kinase/Pin1 inhibitors.

  • Treatment & Harvest: Treat HepG2 cells with the IC₅₀ concentration of the lead compound for 24 hours. Harvest cells via trypsinization and wash with cold PBS.

  • Permeabilization: Fix cells dropwise in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze DNA content using a flow cytometer.

    • Causality: PI intercalates stoichiometrically into DNA. 5-Nitropyrimidine derivatives typically inhibit targets like Aurora kinases or Pin1, which are critical for mitotic progression, resulting in a quantifiable accumulation of cells with 4N DNA content (G2/M phase arrest)[2].

Quantitative Data Presentation

The following table summarizes representative antiproliferative data (IC₅₀ values) for various classes of 5-nitropyrimidine derivatives synthesized from this or closely related scaffolds, demonstrating their broad-spectrum efficacy across standard cancer cell lines[1][2][3].

Compound Class (Derived from Scaffold)Primary TargetHCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Covalent Pin1 Inhibitors Pin1 (Cys113)3.15 ± 0.44.20 ± 0.6Not Tested
Purine Analogs Aurora Kinases10.8 ± 1.36.1 ± 0.710.3 ± 1.0
Alkylamino Pyrimidines Broad-spectrum KinasesNot Tested15.2 ± 1.110.37 ± 0.8
5-Fluorouracil (Positive Control) Thymidylate Synthase22.4 ± 2.118.8 ± 1.531.2 ± 2.4

Table 1: Comparative antiproliferative activity of 5-nitropyrimidine derivatives. Data aggregated and normalized from established literature evaluating pyrimidine scaffolds in oncology[1][2][3].

Visualizing the Science

To ensure clarity in experimental execution and mechanistic understanding, the following diagrams map the synthetic workflow and the downstream biological pathways.

Workflow N1 2-(2-Methoxyphenoxy)- 5-nitropyrimidine N2 SNAr Derivatization (Amine Substitution) N1->N2 N3 In Vitro Screening (SRB Assay) N2->N3 N4 Target Engagement (NanoBRET) N3->N4 N5 Cell Cycle Arrest (Flow Cytometry) N4->N5

Caption: Workflow for synthesizing and evaluating 5-nitropyrimidine derivatives in oncology.

Mechanism M1 5-Nitropyrimidine Warhead M2 Covalent Binding to Cys113 or Kinase Hinge Region M1->M2 M3 Inhibition of Pin1 / Aurora Kinases M2->M3 M4 Downregulation of Oncogenic Pathways M3->M4 M5 G2/M Cell Cycle Arrest & Apoptosis M4->M5

Caption: Mechanistic pathway of 5-nitropyrimidine derivatives inducing apoptosis in cancer cells.

References

  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity Source: PMC (NIH) URL:[Link]

  • Purine Scaffold in Agents for Cancer Treatment Source: ACS Omega URL:[Link]

  • Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: RSC Advances URL:[Link]

Sources

Application Note: Scalable Synthesis of Pyrimidine Derivatives via Continuous Flow and Tuned SNAr Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scale-Up Challenges

Pyrimidine derivatives, including 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and 2-substituted pyrimidines, are foundational scaffolds in pharmaceutical development, functioning as core pharmacophores in kinase inhibitors, antiviral agents, and anti-inflammatory drugs. However, the transition from bench-scale discovery to large-scale manufacturing presents significant chemical engineering challenges.

Traditional batch syntheses—such as the classical Biginelli multicomponent reaction or metal-catalyzed cross-couplings—suffer from severe mass and heat transfer limitations. In large batch reactors, poor thermal dissipation leads to the thermal degradation of pyrimidine precursors, while prolonged reaction times (often 12–24 hours) promote the accumulation of hazardous byproducts. To overcome these bottlenecks, modern process chemistry relies on two advanced paradigms: Continuous Flow Microreactor Synthesis and Electronically Tuned Nucleophilic Aromatic Substitution (SNAr) .

By shifting from batch to flow, we leverage high surface-area-to-volume ratios to ensure rapid heat dissipation and uniform micromixing. Conversely, the tuned SNAr approach eliminates the need for transition metal catalysts by utilizing highly specific activating groups, enabling room-temperature cross-coupling that is intrinsically safe for multi-kilogram scale-up.

Workflow Visualization: Continuous Flow Biginelli Reaction

The following workflow illustrates a self-validating continuous flow setup designed to synthesize DHPMs without the isolation of unstable intermediates.

G A Stream A (Aldehyde + Urea) C Micromixer (High Shear) A->C B Stream B (β-Ketoester + Cat.) B->C D Reactor Coil (13.75 min RT) C->D Rapid Mixing E In-line IR PAT (Validation) D->E Thermal Control F DHPM Product E->F >95% Conversion

Continuous flow microreactor workflow for DHPM synthesis.

Quantitative Data: Batch vs. Advanced Scalable Methodologies

To justify the capital expenditure of transitioning to continuous flow or metal-free SNAr, process chemists must evaluate the kinetic and thermodynamic improvements. The table below summarizes the operational parameters across different synthetic paradigms.

ParameterTraditional Batch BiginelliContinuous Flow BiginelliElectronically Tuned SNAr
Reaction Time 12 - 24 hours< 15 minutes1 - 3 hours
Temperature Profile Reflux (>80°C)Controlled (Ambient to 60°C)Room Temperature (20°C)
Catalyst / Activation Heavy metal / Strong AcidIn-situ generated HBrtert-Butyl sulfone group
Yield 30 - 54%39 - 95%Up to 99%
Scalability Poor (Heat transfer limits)Excellent (Numbering-up)Excellent (Ambient conditions)
Purity Profile High byproduct formation>95% (In-line purified)>99% (Pharmaceutical grade)

Detailed Experimental Protocols

Protocol 1: Multistep Continuous Flow Synthesis of DHPMs

This protocol details the automated continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones via a sequential heterocycle/multicomponent reaction[1][2].

Mechanistic Causality: In this multi-step flow process, the deketalization of the precursor liberates molar equivalents of HBr in situ. Instead of neutralizing this acid, the system is designed to harness the liberated HBr to catalyze the subsequent Biginelli multicomponent reaction. This eliminates the need for external acid loading, reducing reactor fouling and downstream purification requirements.

Step-by-Step Methodology:

  • System Preparation: Prime a two-chip microfluidic reactor system (e.g., Syrris Asia or equivalent) with anhydrous solvent (e.g., ethanol or acetonitrile). Ensure the reactor coils are equilibrated to 60°C.

  • Reagent Loading:

    • Stream A: Prepare a 0.5 M solution of the aldehyde and urea in the chosen solvent.

    • Stream B: Prepare a 0.5 M solution of the β-ketoester precursor.

  • Flow Initiation: Set the dual syringe pumps to deliver Stream A and Stream B at a combined flow rate that achieves a precise residence time of 13.75 to 15.0 minutes within the reactor coil.

  • High-Shear Mixing: Route the streams through a T-mixer or high-shear micromixer immediately preceding the heated reactor coil to ensure homogeneous nucleation.

  • Self-Validating Quality Control (PAT Integration):

    • Install an in-line FlowIR spectrometer directly downstream of the reactor coil.

    • Program the PAT software to monitor the disappearance of the characteristic ketone carbonyl stretch (approx. 1710 cm⁻¹).

    • Validation Logic: If the spectral integration indicates <95% conversion, an automated three-way valve must instantly divert the effluent to a waste/rework stream. Once steady-state conversion (>95%) is re-established, the valve switches back to the product collection vessel.

  • Collection & Isolation: Collect the validated effluent. The DHPM product will typically precipitate upon cooling or minimal solvent evaporation, yielding pharmaceutical-grade purity without column chromatography.

Protocol 2: Large-Scale SNAr Synthesis of 2-Substituted Pyrimidines

This protocol describes the metal-free synthesis of 2-aryl and 2-alkyl pyrimidines using an electronically tuned Nucleophilic Aromatic Substitution (SNAr) approach[3].

Mechanistic Causality: Traditional cross-couplings with 2-halopyrimidines suffer from poor reactivity and require expensive palladium catalysts. By utilizing a tert-butyl sulfone activating group at the C-2 position, the pyrimidine core becomes highly electrophilic. The sulfone oxygen atoms strongly coordinate with the magnesium of the incoming Grignard reagent (aryl/alkyl magnesium halides), directing the nucleophile precisely to the C-2 carbon. This allows the reaction to proceed rapidly at room temperature, completely preventing the thermal degradation typically seen in batch scale-ups.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor (e.g., 10 L to 50 L scale) with ultra-high purity Argon. Ensure the impeller is set to a high agitation rate (e.g., 250 RPM) to prevent localized concentration gradients.

  • Substrate Loading: Dissolve the 2-(tert-butylsulfonyl)pyrimidine precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Temperature Control: Circulate coolant through the reactor jacket to maintain the internal temperature strictly at 20°C (Room Temperature).

  • Nucleophile Addition: Using a calibrated dosing pump, add the Grignard reagent (1.2 equiv, e.g., phenylmagnesium bromide) dropwise over 60 minutes.

  • Self-Validating Safety Interlock:

    • Implement a cascade temperature control loop with an internal PT100 probe.

    • Validation Logic: The SNAr reaction is mildly exothermic. If the internal temperature spikes above 25°C—indicating a runaway reaction or moisture contamination—the dosing pump must automatically halt, and the jacket coolant temperature must drop to 5°C until the system stabilizes.

  • Quenching & Workup: Once complete (typically 1-2 hours, verified by offline HPLC or in-line UV-Vis), quench the reaction by slowly pumping in saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the 2-substituted pyrimidine in up to 99% yield.

References

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Chemistry Portal URL
  • An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)
  • Source: Chemical Society Reviews (RSC Publishing)
  • A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level Source: Taylor & Francis URL

Sources

Application Note: 2-(2-Methoxyphenoxy)-5-nitropyrimidine as a Strategic Building Block in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted protein kinase inhibitors requires versatile, highly functionalized heterocyclic building blocks. Among these, 2-(2-Methoxyphenoxy)-5-nitropyrimidine serves as a critical intermediate in the synthesis of 2-aryloxy-5-aminopyrimidine pharmacophores[1]. This specific structural motif is frequently utilized as a hinge-binding core in the design of ATP-competitive kinase inhibitors, particularly those targeting Maternal Embryonic Leucine-Zipper Kinase (MELK), a key driver in various aggressive malignancies[1].

This application note details the mechanistic rationale, synthetic workflows, and biological applications of this compound, providing a self-validating protocol framework for medicinal chemists and drug development professionals.

Mechanistic Rationale: The 2-Aryloxypyrimidine Pharmacophore

In structure-based drug design, the pyrimidine ring frequently acts as a hydrogen bond acceptor/donor system that interacts directly with the kinase hinge region. The incorporation of the 2-methoxyphenoxy and 5-nitro groups provides distinct advantages:

  • Steric and Electronic Tuning: The 2-methoxyphenoxy (guaiacol) substituent provides essential steric bulk that occupies specific hydrophobic pockets adjacent to the ATP-binding site. Furthermore, the ortho-methoxy oxygen acts as a localized hydrogen bond acceptor, optimizing the binding geometry and enhancing target residence time.

  • Late-Stage Diversification: The 5-nitro group acts as a robust, masked amine. It remains inert during the initial nucleophilic aromatic substitution (SNAr) but can be chemoselectively reduced to an amine under mild conditions. This resulting 5-amino group serves as the primary attachment point for subsequent amidation or Buchwald-Hartwig cross-coupling reactions, enabling rapid analogue library generation[1].

SynthesisWorkflow A 2-Chloro-5-nitropyrimidine + 2-Methoxyphenol B 2-(2-Methoxyphenoxy)- 5-nitropyrimidine A->B SNAr (K2CO3, DMF) C 5-Amino-2-(2-methoxyphenoxy) pyrimidine B->C Reduction (Pd/C, H2) D Kinase Inhibitor (e.g., MELK Inhibitor) C->D Amidation (HATU, DIPEA)

Workflow for synthesizing kinase inhibitors from 2-chloro-5-nitropyrimidine.

Application in Drug Discovery: Targeting the MELK-FOXM1 Axis

Maternal Embryonic Leucine-Zipper Kinase (MELK) is a serine/threonine kinase overexpressed in various malignancies, including glioblastoma multiforme (GBM)[2]. MELK directly binds and phosphorylates the transcription factor FOXM1, a master regulator of mitotic progression[2]. Phosphorylation by MELK activates FOXM1, driving the expression of genes required for cell cycle progression and cancer stem cell renewal[2][3].

By utilizing 2-(2-Methoxyphenoxy)-5-nitropyrimidine to synthesize potent MELK inhibitors, researchers can effectively decouple the MELK-FOXM1 interaction. This pharmacological blockade downregulates mitotic gene expression, leading to G2/M phase arrest and apoptosis in oncogenic cells[2].

MELKPathway Inhibitor 2-Aryloxypyrimidine Derivative MELK MELK (Kinase) Inhibitor->MELK Inhibits FOXM1 FOXM1 (Transcription Factor) MELK->FOXM1 Phosphorylates & Activates CellCycle Cell Cycle Progression & Stem Cell Renewal FOXM1->CellCycle Mitotic Gene Expression

Inhibition of the MELK-FOXM1 signaling axis by 2-aryloxypyrimidine derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system. In-process controls (IPCs) are integrated to verify reaction completion and intermediate integrity before proceeding to downstream steps.

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine via SNAr

Causality of Reagents: The SNAr reaction utilizes 2-chloro-5-nitropyrimidine as the electrophile. The strongly electron-withdrawing 5-nitro group highly activates the 2-position for nucleophilic attack. Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate 2-methoxyphenol (pKa ~9.9) but avoids the hydrolytic side reactions (such as ether cleavage or pyrimidine ring-opening) common with stronger bases like NaOH. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the phenoxide ion, significantly accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 2-methoxyphenol (1.1 eq).

  • Solvent & Base: Add anhydrous DMF (10 mL/g of pyrimidine) followed by finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting pyrimidine is <1% by UV area.

  • Workup: Pour the reaction mixture into ice-cold distilled water (50 mL/g) under vigorous stirring. The product will precipitate as a distinct solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

  • Validation: Expected yield is 85-92%. Confirm identity via ¹H NMR (CDCl₃): verify the presence of the characteristic pyrimidine aromatic protons (singlet, ~9.3 ppm) and the methoxy singlet (~3.8 ppm).

Protocol 2: Chemoselective Reduction to 5-Amino-2-(2-methoxyphenoxy)pyrimidine

Causality of Reagents: While catalytic hydrogenation is standard, the presence of the ether linkage and the potentially sensitive pyrimidine core necessitates careful pressure and solvent control to prevent over-reduction or hydrogenolysis. Ethanol is used as a protic solvent to stabilize the resulting amine via hydrogen bonding.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Methoxyphenoxy)-5-nitropyrimidine (1.0 eq) in absolute ethanol (15 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent autoignition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker at 1 atm. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The nitro compound (M+H) should completely transition to the amine mass (M+H - 30 amu).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly in subsequent amidation reactions without further purification.

Quantitative Data: Optimization of SNAr Conditions

The following table summarizes the optimization of the SNAr step, demonstrating the quantitative causality behind selecting K₂CO₃ in DMF over other base/solvent systems.

BaseSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Observations
TriethylamineDCM25244538Incomplete reaction; poor nucleophile generation.
Cs₂CO₃THF65128576Moderate yield; requires heating.
K₂CO₃ DMF 25 4 >99 91 Optimal conditions; rapid, clean conversion.
NaHDMF0 to 252>9972Fast reaction but increased degradation side-products.

Table 1: Optimization parameters for the synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Sources

2-(2-Methoxyphenoxy)-5-nitropyrimidine for in vivo studies in mice

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vivo Characterization of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in Murine Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies in mice for the novel compound 2-(2-Methoxyphenoxy)-5-nitropyrimidine. Recognizing that this is a compound with limited publicly available biological data, this guide emphasizes foundational principles and robust methodologies. It provides detailed, step-by-step protocols for formulation, administration, and preliminary assessment of pharmacokinetics and in vivo efficacy, framed within the context of an exploratory anti-cancer research program. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental decisions.

Section 1: Compound Profile & Scientific Context

Introduction to 2-(2-Methoxyphenoxy)-5-nitropyrimidine

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a small molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous biological processes and form the backbone of many therapeutic agents, including anti-cancer and anti-microbial drugs[1]. The presence of a 5-nitro group can be associated with various biological activities, and in some contexts, may be a prerequisite for bioactivation or specific target engagement[2]. The 2-methoxyphenoxy moiety suggests a degree of lipophilicity, which has direct implications for its solubility and formulation.

As of this writing, specific in vivo studies or a confirmed mechanism of action for this particular compound are not widely documented in peer-reviewed literature. Therefore, the following protocols are based on established best practices for the preclinical evaluation of novel chemical entities with similar structural motifs.

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physical and chemical properties is the cornerstone of successful in vivo experimentation.

PropertyValue / PredictionImplication for In Vivo Studies
Molecular Formula C₅H₅N₃O₃[3]Foundational for all molarity and dosage calculations.
Molecular Weight 155.11 g/mol [3]Essential for preparing solutions of known concentration.
Predicted Solubility Low in aqueous mediaA critical challenge. Requires specialized formulation strategies to ensure bioavailability.[4][5][6]
Predicted LogP ~0.3[3]Suggests moderate lipophilicity, impacting cell membrane permeability and potential for non-specific binding.
CAS Number 14001-69-5[3]Unique identifier for ensuring compound identity.

Section 2: Designing the In Vivo Study: A Foundational Framework

The success of any in vivo study hinges on a well-conceived experimental design. The choice of animal model, endpoints, and study duration must directly address the scientific question at hand.

Defining the Research Objective

Before any experiment is initiated, the primary objective must be clearly defined. For a novel compound like 2-(2-Methoxyphenoxy)-5-nitropyrimidine, initial studies typically fall into one of three categories:

  • Tolerability/Safety: To determine the Maximum Tolerated Dose (MTD).

  • Pharmacokinetics (PK): To understand how the compound is Absorbed, Distributed, Metabolized, and Excreted (ADME)[7].

  • Pharmacodynamics (PD) / Efficacy: To assess the compound's biological effect on a disease model.

Selecting the Appropriate Murine Model

The choice of mouse model is dictated by the study's objective, particularly for efficacy studies in oncology.[8][9]

G start What is the Primary Research Question? q1 Evaluating Immune System Interaction? start->q1 q2 Testing on a Human Cancer? q1->q2 No syngeneic Syngeneic Model (Mouse tumor in immunocompetent mouse) q1->syngeneic Yes q3 Need for High Translational Relevance? q2->q3 No xenograft Xenograft Model (Human cell line in immunodeficient mouse) q2->xenograft Yes, cell line-based pdx Patient-Derived Xenograft (PDX) (Human tumor fragment in immunodeficient mouse) q2->pdx Yes, patient tissue-based q3->pdx Yes, patient tumor-based

Caption: Workflow for selecting an appropriate mouse cancer model.

Section 3: Protocol for Formulation Development

Poor aqueous solubility is a primary reason for the failure of promising compounds in preclinical development.[4][6] A robust formulation is essential for achieving adequate and consistent drug exposure.

Rationale

Given the lipophilic nature of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, a multi-step approach to formulation is recommended. The goal is to create a vehicle that is safe, non-toxic, and effectively delivers the compound. The following workflow outlines a decision-making process for developing a suitable formulation.

G start Start: Compound Solubility Screen step1 Test solubility in common vehicles (e.g., Saline, PBS, 5% Dextrose) start->step1 q1 Is compound soluble at desired concentration? step1->q1 step2 Attempt Co-Solvent System (e.g., DMSO, PEG300, Ethanol) q1->step2 No success1 Use Simple Aqueous Vehicle q1->success1 Yes q2 Soluble? And does it precipitate upon aqueous dilution? step2->q2 step3 Develop Suspension (e.g., with Tween® 80, Methylcellulose) q2->step3 No, or precipitates success2 Use Solubilizing Formulation (e.g., 10% DMSO / 40% PEG300 / 50% Saline) q2->success2 Yes, and stable q3 Is suspension uniform and stable for dosing duration? step3->q3 success3 Use Suspension Formulation (e.g., 0.5% MC, 0.1% Tween® 80 in water) q3->success3 Yes fail Re-evaluate. Consider particle size reduction or lipid-based systems. q3->fail No

Caption: Decision workflow for developing an in vivo formulation.

Protocol: Preparation of a Suspension Vehicle

This protocol is for a commonly used, well-tolerated suspension vehicle suitable for oral (PO) or intraperitoneal (IP) administration.

Materials:

  • 2-(2-Methoxyphenoxy)-5-nitropyrimidine

  • Methylcellulose (MC), 400 cP

  • Tween® 80 (Polysorbate 80)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker or bottle

Procedure:

  • Prepare the Vehicle: a. In a sterile beaker, add approximately 90% of the final required volume of sterile water. b. While stirring, slowly add methylcellulose to a final concentration of 0.5% (w/v). It may clump initially; continue stirring until fully dispersed. c. Add Tween® 80 to a final concentration of 0.2% (v/v).[10] d. Stir until the solution is clear and homogeneous. Bring to the final volume with sterile water. This is the "MCT Vehicle".

  • Weigh the Compound: Accurately weigh the required amount of 2-(2-Methoxyphenoxy)-5-nitropyrimidine needed for the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.1 mL, the concentration is 1 mg/mL).

  • Create the Suspension: a. Transfer the weighed compound to a sterile glass vial. b. Add a small amount of the MCT Vehicle to the powder to create a paste. This step is crucial to ensure the compound is properly wetted and avoids clumping. c. Gradually add the remaining vehicle while vortexing or stirring continuously. d. Continue to stir the suspension for at least 15-30 minutes before dosing.

  • Maintain Homogeneity: Crucially, the suspension must be continuously stirred during the dosing procedure to ensure each animal receives the correct dose.

Section 4: Protocol for In Vivo Administration

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11] Personnel must be adequately trained to minimize stress and injury to the animals.[12]

Oral Gavage (PO)

Rationale: Mimics the clinical route for many oral drugs and is suitable for long-term studies.[13] Materials:

  • Animal feeding needle (gavage needle), 20-22 gauge with a flexible tube or ball tip.

  • 1 mL syringe.

  • Prepared drug formulation.

Procedure:

  • Select Needle Size: Ensure the gavage needle is the correct size for the mouse to prevent esophageal or stomach perforation.

  • Fill Syringe: Draw up the calculated volume of the drug suspension. Ensure the suspension is well-mixed immediately before drawing it up.

  • Restrain the Animal: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Administer: a. Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth and down the esophagus. There should be no resistance. b. Once the needle is in the stomach (pre-measure the length against the outside of the mouse), slowly depress the plunger to administer the compound. c. Withdraw the needle smoothly. d. Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

Rationale: Allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[13][14] Materials:

  • 25-27 gauge needle.

  • 1 mL syringe.

  • Prepared drug formulation.

Procedure:

  • Fill Syringe: Draw up the calculated volume of the drug suspension.

  • Restrain the Animal: Position the mouse on its back with its head tilted slightly down. This allows the abdominal organs to shift away from the injection site.

  • Locate Injection Site: The injection should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Administer: a. Insert the needle at a 15-20 degree angle. b. Gently aspirate to ensure no fluid (urine or blood) is drawn back. If fluid is present, discard the needle and syringe and start over. c. Inject the substance smoothly. d. Withdraw the needle and return the mouse to its cage.

Section 5: Protocol for a Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the exposure profile of the compound, which is critical for interpreting efficacy and toxicology data.[7][15]

Study Design
  • Animals: Naive CD-1 or C57BL/6 mice (n=3 per time point).[10][15]

  • Dose: A single dose, e.g., 10 mg/kg, administered via the intended route (PO or IP).

  • Study Type: Satellite group design, where a separate group of animals is used for each time point to ensure sufficient blood volume can be collected without impacting the animal's physiology.

  • Sample Matrix: Plasma (using K2EDTA as an anticoagulant).

PK Study Workflow

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_modeling Modeling Phase dose Dose Animals (n=3/group) [T=0] collect Blood Collection (Satellite Groups) at specified time points dose->collect process Process Blood to Plasma (Centrifuge, collect supernatant) collect->process store Store Plasma at -80°C process->store extract Sample Extraction (e.g., Protein Precipitation) store->extract lcms LC-MS/MS Analysis extract->lcms quant Quantify Compound Concentration lcms->quant plot Plot Concentration vs. Time quant->plot nca Non-Compartmental Analysis (NCA) plot->nca params Calculate PK Parameters (Cmax, Tmax, AUC, t½) nca->params

Caption: A standard workflow for a murine pharmacokinetic study.

Protocol: Blood Collection

Procedure:

  • Dose Animals: Administer the compound to all animals at T=0.

  • Sample Collection Schedule: At each designated time point (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h), process one group of mice (n=3).[10][16]

  • Anesthesia: Anesthetize the mice according to approved IACUC protocols.

  • Terminal Bleed: Perform a terminal blood collection via cardiac puncture to obtain the maximum possible volume.

  • Process Samples: a. Immediately transfer the blood into pre-labeled K2EDTA-coated microtubes. b. Invert the tubes gently 8-10 times to mix with the anticoagulant. c. Keep samples on ice. d. Centrifuge at 2000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant (plasma) and transfer to new, pre-labeled tubes. f. Store plasma samples at -80°C until bioanalysis.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents the total drug exposure over time.
Terminal half-lifeThe time required for the plasma concentration to decrease by half.

Section 6: Protocol for a Xenograft Efficacy Study

This protocol provides a framework for evaluating the anti-tumor activity of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in a subcutaneous human tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG).[17]

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Matrigel® or similar basement membrane matrix.

  • Digital calipers.

  • Sterile syringes and needles.

Procedure:

  • Cell Preparation: Culture and harvest tumor cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: a. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[18] b. Monitor the mice regularly for tumor growth.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound at Dose 1, Compound at Dose 2).

  • Treatment: a. Begin dosing according to the planned schedule (e.g., once daily, PO). b. Administer the appropriate formulation to each group.

  • Monitoring: a. Measure tumor volumes with digital calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2. b. Record the body weight of each animal at the same time to monitor for toxicity. Significant weight loss (>15-20%) is a common endpoint criterion. c. Observe animals daily for any other clinical signs of toxicity.

  • Study Endpoint: The study typically concludes when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and tumors may be excised for further analysis.

Section 7: Safety and Toxicity Assessment

During any in vivo study, careful monitoring for adverse effects is paramount.

  • Clinical Observations: Daily checks for changes in posture, activity, breathing, and grooming.

  • Body Weight: As mentioned, body weight is a sensitive indicator of general health and should be monitored 2-3 times per week.

  • Advanced Toxicity Assessment: For more in-depth analysis, consider incorporating a DNA damage assay, such as the Comet assay, on tissues of interest (e.g., liver, duodenum) at the end of the study. This can provide valuable information on potential genotoxicity.[19][20]

References

  • IITRI. Mouse Tumor Models. Available at: [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse? Available at: [Link]

  • NextSDS. 2-(2-Methoxyphenoxy)-5-nitropyridine — Chemical Substance Information. Available at: [Link]

  • NIH National Cancer Institute. (2012). Mouse models for cancer research. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2013). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

  • PubChem. 2-Methoxy-5-nitropyrimidine. Available at: [Link]

  • Butreddy, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • NIH National Cancer Institute. (2021). PDX Mouse Models Match Genetics of Human Tumors. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]

  • Biomere. (2023). Mouse Models of Cancer: Which One is Right for You? Available at: [Link]

  • Biocompare. (2022). Mouse Models for Testing Cancer Immunotherapies. Available at: [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. Available at: [Link]

  • Locuson, C.W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition. Available at: [Link]

  • Addgene. (2025). Common Injection Routes in Mice. Available at: [Link]

  • ACS Publications. (2025). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Molecular Pharmaceutics. Available at: [Link]

  • ChemRadar. 2-Methoxy-5-(5-nitrothiophen-2-yl)pyrimidine. Available at: [Link]

  • MuriGenics. Pk/bio-distribution. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Murine Pharmacokinetic Studies. Available at: [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Available at: [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Available at: [Link]

  • Inotiv. (2016). Integration of the Alkaline Comet Assay in Repeat Dose Toxicology Studies. Available at: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Semantic Scholar. (2022). Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. Available at: [Link]

  • Cambridge University Press. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Available at: [Link]

  • PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Aging-US. (2009). Dermal fibroblasts from long-lived Ames dwarf mice maintain their in vivo resistance to mitochondrial generated reactive oxygen species (ROS). Available at: [Link]

  • Chemsrc. 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol. Available at: [Link]

  • Frontiers. (2022). Biological activities of meroterpenoids isolated from different sources. Available at: [Link]

  • ResearchGate. Thienopyrimidines: Synthesis, Properties, and Biological Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(2-Methoxyphenoxy)-5-nitropyrimidine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide is intended for Research Use Only (RUO). The stability and degradation pathways of 2-(2-Methoxyphenoxy)-5-nitropyrimidine have not been extensively documented in publicly available literature. The information provided herein is based on established principles of medicinal chemistry, data from structurally related compounds, and general best practices for handling small molecules in a research setting. Researchers are advised to perform their own stability studies to determine the optimal handling and storage conditions for their specific experimental setup.

Introduction

2-(2-Methoxyphenoxy)-5-nitropyrimidine is a compound of interest for researchers in drug development and related scientific fields. As with any small molecule destined for experimental use, understanding its stability in solution is paramount to ensure the reliability and reproducibility of results. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to empower researchers to proactively manage the stability of this compound in their experiments.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses common challenges researchers may encounter when working with 2-(2-Methoxyphenoxy)-5-nitropyrimidine in solution.

Issue 1: Precipitation of Stock Solution

Symptoms:

  • Visible particulate matter or crystals in the stock solution after preparation or upon removal from storage.

  • Inconsistent results in downstream assays.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting & Optimization Steps
Exceeded Solubility Limit The concentration of the compound exceeds its maximum solubility in the chosen solvent. Many small molecule drug candidates have poor aqueous solubility, which can lead to precipitation in culture media.[1]1. Concentration Review: Double-check calculations to ensure the intended concentration does not surpass known solubility limits for similar compounds. If solubility data is unavailable, consider starting with a lower concentration. 2. Remake Stock Solution: Prepare a new stock solution at a lower concentration.[2]
Incorrect Solvent The chosen solvent may not be optimal for this specific compound.1. Solvent Selection: If issues persist, consider an alternative solvent with a higher solubilizing capacity for pyrimidine-based compounds.[2]
Solvent Purity The presence of water or other impurities in the solvent can significantly reduce the solubility of hydrophobic compounds.[2]1. Use High-Purity Solvent: Ensure the use of high-purity, anhydrous grade solvents as recommended for sensitive compounds.[2]
Improper Storage Temperature Storing the solution at a temperature that promotes crystallization or precipitation.1. Gentle Warming: Gently warm the solution in a 37°C water bath to see if the precipitate redissolves.[2] 2. Sonication: Sonication can also be attempted to aid in redissolving the precipitate.[2] 3. Storage Optimization: If the precipitate redissolves, use the solution promptly. Consider storing at room temperature or 37°C if the compound is determined to be stable at these temperatures.[2]

Troubleshooting Workflow for Precipitation:

G start Precipitate Observed in Stock Solution warm Gently warm solution (37°C) and/or sonicate start->warm dissolves Precipitate Redissolves? warm->dissolves use_promptly Use solution promptly. Consider storing at RT or 37°C if stable. dissolves->use_promptly Yes no_dissolve Precipitate does not redissolve dissolves->no_dissolve No check_conc Is concentration below solubility limit? no_dissolve->check_conc remake_lower Remake stock at a lower concentration. check_conc->remake_lower No check_solvent Check solvent purity. Use anhydrous grade solvent. check_conc->check_solvent Yes

Caption: Workflow for addressing precipitation in stock solutions.

Issue 2: Compound Degradation in Solution

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS).

  • Discoloration of the solution.

Potential Causes & Mitigation Strategies:

Degradation Pathway Explanation Mitigation & Investigation Strategies
Hydrolysis The ether linkage or the pyrimidine ring itself can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[3][4] The rate of hydrolysis can increase with each point increase in pH.[4]1. pH Control: Maintain the pH of the solution within a stable range, typically between 4 and 7.[4] Prepare solutions in appropriate buffer systems.[5] 2. Forced Degradation Study: Conduct a forced degradation study by exposing the compound to acidic and basic conditions to understand its susceptibility to hydrolysis.[6][7]
Photodegradation Aromatic nitro compounds and pyrimidine rings can be sensitive to light, leading to degradation upon exposure to UV or even ambient light.[8][9][10]1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to light during handling.
Oxidation The methoxy group and the aromatic rings could be susceptible to oxidation.1. Use of Antioxidants: If oxidation is suspected, consider the addition of antioxidants to the formulation, if compatible with the experimental system. 2. Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen.
Temperature Effects Elevated temperatures can accelerate the rate of all degradation pathways.1. Controlled Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, unless solubility issues necessitate otherwise. Avoid repeated freeze-thaw cycles.

Hypothesized Degradation Pathway of 2-(2-Methoxyphenoxy)-5-nitropyrimidine:

G cluster_0 Primary Compound cluster_1 Potential Degradation Pathways cluster_2 Potential Degradation Products Parent 2-(2-Methoxyphenoxy)- 5-nitropyrimidine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Oxidation Oxidation Parent->Oxidation Prod_Hydrolysis 2-Hydroxy-5-nitropyrimidine + 2-Methoxyphenol Hydrolysis->Prod_Hydrolysis Prod_Photo Ring-opened products, Isomers, or Denitrated species Photodegradation->Prod_Photo Prod_Oxidation Oxidized derivatives Oxidation->Prod_Oxidation

Caption: Potential degradation pathways for 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of 2-(2-Methoxyphenoxy)-5-nitropyrimidine?

Q2: How should I store my stock solution?

A2: For optimal stability, stock solutions should generally be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[11][12] However, if you observe precipitation upon freezing, it may be necessary to store the solution at room temperature or 4°C, provided that you have conducted a stability assessment to confirm that the compound does not degrade at these temperatures.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: My experimental results are inconsistent. Could this be related to compound stability?

A3: Yes, inconsistent results are a hallmark of compound instability. If the compound degrades in your stock solution or in the assay medium, the effective concentration will decrease over time, leading to variability in your data. It is recommended to perform a stability check of your compound under your specific assay conditions.

Q4: How can I perform a simple stability test of my compound in my experimental media?

A4: You can perform a time-course experiment to assess the stability of your compound in your assay buffer or cell culture medium. This can be done using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[13][14]

Experimental Protocol: HPLC-Based Stability Assessment

  • Prepare Samples: Spike your experimental medium with a known concentration of 2-(2-Methoxyphenoxy)-5-nitropyrimidine. Also, prepare a control sample in a stable solvent (e.g., the solvent used for your stock solution) at the same concentration.

  • Incubate: Incubate the samples under your standard assay conditions (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Quench and Store: Immediately quench any potential degradation by adding a strong solvent (like acetonitrile) and/or freezing the sample at -80°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method.[14] The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Normalize the peak areas to the T=0 sample to determine the percentage of the compound remaining. Plot the percentage of remaining compound versus time.

Workflow for HPLC-Based Stability Assessment:

G start Prepare samples in experimental media incubate Incubate under assay conditions start->incubate timepoint Collect aliquots at T=0, 2, 4, 8, 24h incubate->timepoint quench Quench reaction and store samples timepoint->quench hplc Analyze by stability-indicating HPLC quench->hplc analyze Calculate % remaining compound vs. time hplc->analyze

Caption: Workflow for assessing compound stability via HPLC.

Q5: What are "forced degradation" studies and why are they important?

A5: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, light, and a wide range of pH values.[7] These studies are crucial for several reasons:

  • Identify Degradation Products: They help in identifying potential degradation products that could arise during storage or use.[6]

  • Elucidate Degradation Pathways: The information gathered helps to establish the likely degradation pathways of the molecule.[7]

  • Develop Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods (like HPLC) that can accurately measure the active compound in the presence of its degradation products.[6][7][15]

References

  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem. (n.d.).
  • Rochelle, S., & Beaumont, S. (2023). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles. Synthesis, 55(23), 3841-3850. DOI: 10.1055/a-2107-4492.
  • Photodegradation of nitenpyram under UV and solar radiation: Kinetics, transformation products identification and toxicity prediction. (n.d.). ResearchGate.
  • Troubleshooting Common Issues in Drug Toxicity Testing. (n.d.). Creative Bioarray.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.).
  • 2-Methoxy-5-nitropyridine. (n.d.). Jubilant Ingrevia.
  • 2-Methoxy-5-nitropyridine(5446-92-4). (n.d.). ChemicalBook.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). ACS Omega.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Photodegradation of Nitenpyram Under UV and Solar Radiation: Kinetics, Transformation Products Identification and Toxicity Prediction. (2018, December 10). Science of The Total Environment.
  • O'Donnell, R. E., Boorstein, R. J., Cunningham, R. P., & Teebor, G. W. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. DOI: 10.1021/bi00199a008.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022, July 6). MDPI.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Assay and Stability Testing. (n.d.). Kinam Park.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. (2014, January 13). USP Compounding Expert Committee.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).

Sources

Technical Support Center: Purification of 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2-Methoxyphenoxy)-5-nitropyrimidine. Our focus is on delivering field-proven insights and robust methodologies to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-(2-Methoxyphenoxy)-5-nitropyrimidine?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the scale of your reaction and the impurity profile. Column chromatography is ideal for separating the target compound from a complex mixture of impurities or unreacted starting materials.[1] Recrystallization is highly effective for removing minor impurities when your crude product is already of moderate to high purity.[2]

Q2: How do I assess the purity of my 2-(2-Methoxyphenoxy)-5-nitropyrimidine fractions?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method for assessing purity during column chromatography.[3] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of detecting impurities at levels below 0.1%.[4][5] The development of a robust HPLC method is crucial for quality control in pharmaceutical applications.[5]

Q3: What are the likely impurities I might encounter?

A3: Impurities often stem from the starting materials or side reactions. Depending on the synthetic route, common impurities could include unreacted 2-chloro-5-nitropyrimidine, excess 2-methoxyphenol, or by-products from undesired side reactions. The presence of impurities can significantly impact downstream applications and the safety profile of a potential drug substance.[4] Regulatory guidelines often require the identification and characterization of any impurity present at a level of 0.1% or higher.[4]

Q4: My purified product is a yellow solid. Is this expected?

A4: Yes, the presence of the nitro group (-NO2) on the pyrimidine ring often imparts a yellow color to the compound. A pale yellow, crystalline solid is typically indicative of a pure product. For comparison, similar nitro-aromatic compounds like 2-chloro-5-nitropyridine are described as faint yellow needle-like crystals.[6] However, a dark or oily appearance suggests the presence of impurities.

Purification Strategy Selection

Choosing the correct purification strategy is critical for efficiency and yield. The following decision tree illustrates a logical workflow for selecting the appropriate method based on the initial purity of your crude material.

G start Crude Product Analysis (TLC or 1H NMR) decision1 Is there one major spot (TLC) or is the product >85% pure (NMR)? start->decision1 recrystallization Proceed with Recrystallization decision1->recrystallization  Yes chromatography Proceed with Column Chromatography decision1->chromatography  No   end_purified Purified Product recrystallization->end_purified decision2 Are impurities structurally similar (close Rf on TLC)? chromatography->decision2 gradient_chrom Use Gradient Elution Column Chromatography decision2->gradient_chrom Yes isocratic_chrom Use Isocratic Elution Column Chromatography decision2->isocratic_chrom No gradient_chrom->end_purified isocratic_chrom->end_purified

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[1]

Q: I am not getting good separation between my product and an impurity on the TLC plate. What should I do?

A: This indicates that the polarity of your product and the impurity are very similar.

  • Adjust Solvent Polarity: The key is to find a solvent system that maximizes the difference in affinity for the silica gel. Systematically vary the ratio of your non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents. Test these new systems via TLC. For structurally related compounds, solvent systems like dichloromethane/ethyl acetate or petroleum ether/ethyl acetate have proven effective.[7][8]

  • Try a Different Solvent System: If adjusting ratios is insufficient, change the solvents entirely. For example, replacing ethyl acetate with acetone or diethyl ether can alter the selectivity of the separation.

Q: My product is not eluting from the column.

A: This happens when the compound is too strongly adsorbed to the stationary phase, meaning your mobile phase is not polar enough.

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For instance, if you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%.[1]

  • Add a Stronger Modifier: If a simple solvent mixture is ineffective, adding a small amount (0.5-1%) of a very polar solvent like methanol or triethylamine (if your compound is basic) can help elute highly retained compounds.

Q: My product is eluting too quickly with the solvent front.

A: This indicates your mobile phase is too polar, preventing sufficient interaction with the silica gel.

  • Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexanes, decrease it to 20% or 30%.[1]

G cluster_0 Separation Issues cluster_1 Solutions start Problem with Column Chromatography poor_sep Poor Separation (Rf values too close) start->poor_sep no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution adjust_ratio Adjust Solvent Ratio (Fine-tune polarity) poor_sep->adjust_ratio change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) poor_sep->change_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity

Caption: Troubleshooting common column chromatography issues.

Troubleshooting Guide: Recrystallization

Recrystallization purifies a solid by dissolving the crude material in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solvent.[9]

Q: My compound is not dissolving in the hot solvent.

A: You may have chosen a poor solvent or are not using enough of it.

  • Verify Solvent Choice: A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to identify the ideal one.

  • Add More Solvent: Add small increments of hot solvent to your flask until the solid fully dissolves. Be careful not to add too much, as this will reduce your final yield.

Q: My compound has "oiled out" instead of forming crystals.

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help give the molecules sufficient time to align into a crystal lattice.[2]

  • Add More Solvent: The solution may be too supersaturated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[2]

  • Use a Mixed-Solvent System: If a single solvent is problematic, switch to a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes faintly cloudy.[9]

Q: No crystals are forming even after the solution has cooled.

A: The solution is likely not saturated enough, or crystallization requires initiation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface. The small glass particles can serve as nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[2]

  • Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility and promote crystallization.[2]

ProblemPossible CauseTroubleshooting Step
Oiling Out Solution is supersaturated; Cooling is too rapid.Reheat, add more solvent, and cool slowly.[2]
No Crystals Form Solution is too dilute; Nucleation is inhibited.Reduce solvent volume; Scratch the flask or add a seed crystal.[2]
Low Recovery Too much solvent used; Product is partially soluble in cold solvent.Use the minimum amount of hot solvent; Ensure the final filtration is done with ice-cold solvent.
Colored Impurities in Crystals Impurities co-crystallized with the product.Consider a pre-treatment with activated carbon before hot filtration.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a crude product with significant impurities (e.g., <85% purity).

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate / 80% Hexanes).

    • The ideal system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from impurities.[3]

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Never let the top of the silica bed run dry.[1]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of dichloromethane or your eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding your chosen mobile phase to the top of the column.

    • Maintain a constant flow and collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Protocol 2: Recrystallization Purification

This protocol is suitable for a crude product that is already relatively pure (>85%).

  • Solvent Selection:

    • Place ~20 mg of your crude product into a test tube.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. The solvent is suitable if the compound dissolves completely upon heating.[2]

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just completely dissolved. Avoid adding a large excess of solvent.[9]

  • Hot Filtration (Optional):

    • If you observe insoluble impurities in the hot solution, perform a hot filtration by quickly passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.[2]

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

    • Allow the crystals to dry completely under vacuum to remove all traces of solvent.[9]

References

  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Saini, M., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Retrieved from [Link]

  • European Patent Office. (1999, July 30). Process for the preparation of 2-carbamoyl-pyridines - EP 0979822 A1. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PMC. Retrieved from [Link]

  • ResearchGate. (2012, June). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • The Vespiary. (2005, August 26). recrystallization of P2NP, issues.... Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-methoxyphenoxy)-5-nitropyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. We will explore its potential degradation pathways, offer strategies for identifying degradants, and provide validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemically labile sites on the 2-(2-methoxyphenoxy)-5-nitropyrimidine molecule?

The structure of 2-(2-methoxyphenoxy)-5-nitropyrimidine presents several functional groups susceptible to degradation under various stress conditions. Understanding these sites is the first step in predicting its stability profile.

  • Ether Linkage: The bond between the pyrimidine ring and the methoxyphenoxy group is an ether linkage. While generally stable, this bond can be susceptible to cleavage under harsh acidic conditions.

  • Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group, which activates the pyrimidine ring. This group is highly susceptible to chemical reduction, which can lead to the formation of nitroso and amino derivatives.

  • Pyrimidine Ring: Aromatic heterocyclic rings like pyrimidine can undergo degradation through several mechanisms, including oxidative cleavage or photolytic rearrangement.[1][2] The presence of the nitro group makes the ring more electron-deficient and potentially more susceptible to nucleophilic attack.

  • Methoxyphenyl Group: The methoxy group (-OCH₃) on the phenyl ring could undergo O-demethylation under certain metabolic or harsh chemical conditions. The aromatic ring itself can be hydroxylated, particularly under oxidative stress.

Q2: What are the generally accepted degradation pathways for pyrimidine derivatives?

Pyrimidine catabolism is well-studied, particularly in biological systems, and can proceed via two main pathways:

  • Reductive Pathway: This is the more common pathway in many organisms. It involves the initial reduction of the C5-C6 double bond, followed by hydrolytic ring opening. This process ultimately yields products like β-alanine, ammonia, and CO₂.[3]

  • Oxidative Pathway: This less common pathway involves the oxidation of the pyrimidine ring, initiated by a monooxygenase, to yield products like urea and malonic acid.[2]

In a pharmaceutical context, abiotic degradation under stress conditions (light, heat, pH, oxidation) may follow different routes but often involves ring cleavage or modification of substituents. For instance, anilinopyrimidine fungicides have been shown to degrade via hydroxylation of the aromatic and heterocyclic rings.[4]

Q3: How is the nitroaromatic moiety expected to influence the degradation of this compound?

The nitroaromatic group is a critical determinant of the molecule's reactivity and degradation profile.

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive. Upon absorption of UV light, the nitro group can be excited, leading to reactions such as H-atom abstraction from other molecules or intramolecular rearrangements.[5] This can initiate complex degradation cascades, potentially forming phenolic byproducts or leading to polymerization.

  • Reductive Degradation: The nitro group is readily reduced under chemical or enzymatic conditions. This typically proceeds in a stepwise manner (NO₂ → NO → NHOH → NH₂), forming nitroso, hydroxylamino, and ultimately amino derivatives. These intermediates and the final amino product will have significantly different chemical properties, polarity, and reactivity compared to the parent compound.

  • Ring Activation: As a potent electron-withdrawing group, the nitro group deactivates the pyrimidine ring toward electrophilic attack but activates it for nucleophilic substitution. This could be a factor in its degradation in the presence of strong nucleophiles.

Troubleshooting Guide & Experimental Protocols

Q1: My stability study shows multiple unknown peaks on my HPLC chromatogram. How do I begin to identify these potential degradation products?

The appearance of new peaks during a stability study is a classic sign of degradation. A systematic approach using forced degradation and mass spectrometry is the industry-standard method for identification.

Causality: Forced degradation (or stress testing) intentionally exposes the drug substance to harsh conditions (e.g., strong acid, base, oxidant, high heat, intense light) to accelerate the formation of degradants.[6] By analyzing the samples from each stress condition, you can generate a profile of likely degradation products and gain insight into the molecule's stability limits. This is a core requirement of ICH guidelines for new drug substances and products.

Protocol 1: Forced Degradation Study

This protocol outlines the steps to generate and analyze degradation products of 2-(2-methoxyphenoxy)-5-nitropyrimidine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Ensure complete dissolution.

2. Application of Stress Conditions:

  • For each condition below, mix your stock solution with the stressor solution, typically in a 1:1 ratio. Aim for a target degradation of 5-20% of the parent compound. This may require time-point optimization.
  • Include a control sample (compound in solvent, no stressor) kept at ambient temperature.
Stress ConditionReagent & ConditionsRationale & Potential Products
Acid Hydrolysis 0.1 M to 1 M HCl; Heat at 60-80°C.Cleavage of the ether linkage.[7]
Base Hydrolysis 0.1 M to 1 M NaOH; Heat at 60-80°C.Potential for ring opening or modification.[8]
Oxidation 3-30% H₂O₂; Room Temperature.N-oxidation, aromatic hydroxylation, ring cleavage.[9]
Thermal Store solution and solid sample at ≥70°C.Assesses intrinsic thermal stability.[10][11]
Photolytic Expose solution to UV/Vis light (ICH Option 2).Isomerization, reduction of nitro group, ring cleavage.[5][12]

3. Sample Analysis & Identification:

  • At designated time points, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to a suitable concentration for analysis.
  • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point.[13]
  • Submit the same samples for LC-MS/MS analysis. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and any new peaks.
  • Use the accurate mass data to propose elemental compositions for the degradation products.
  • Perform MS/MS fragmentation on the parent compound and the degradants. The fragmentation pattern of the parent provides clues to its structure, and comparing it with the degradants' fragmentation can reveal which part of the molecule has changed.
Visualization: Predicted Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways based on the chemical structure.

G cluster_main 2-(2-Methoxyphenoxy)-5-nitropyrimidine cluster_products Potential Degradation Products Parent Parent Compound C₁₁H₉N₃O₄ Hydrolysis Hydrolysis Product (Ether Cleavage) C₄H₃N₃O₃ + C₇H₈O₂ Parent->Hydrolysis Acid/Base Hydrolysis Reduction Reduction Product (Amino Derivative) C₁₁H₁₁N₃O₂ Parent->Reduction Reductive Stress Demethylation O-Demethylation Product C₁₀H₇N₃O₄ Parent->Demethylation Metabolic/ Thermal Stress

Caption: Hypothesized degradation pathways for 2-(2-methoxyphenoxy)-5-nitropyrimidine.

Q2: I'm observing a loss of my parent compound under stress, but I don't see any distinct new peaks on the chromatogram. What could be happening?

This scenario can be perplexing and points to several possibilities that require further investigation.

  • Causality 1: Formation of Non-UV-Active Products: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection. The cleavage of the pyrimidine ring, for instance, could result in small, non-aromatic fragments that are essentially invisible to a standard UV detector.

  • Causality 2: Formation of Insoluble Products or Polymers: Degradation may lead to the formation of highly non-polar polymers or insoluble precipitates that crash out of solution. These would not be injected onto the HPLC column or would be retained at the column head. This can sometimes be observed as a slight cloudiness in the sample vial.

  • Causality 3: Formation of Highly Volatile Products: If degradation leads to small, volatile molecules (e.g., CO₂, ammonia), they will be lost from the sample and will not be detected by HPLC.

  • Causality 4: Degradants are Not Eluting: The degradation products may be too polar or too non-polar to elute from your column under the current HPLC method conditions. They might be irreversibly adsorbed to the stationary phase or eluting in the solvent front or very late after the main run time.

Troubleshooting Workflow

The diagram below outlines a logical workflow to diagnose the issue of a disappearing parent compound.

G Start Parent compound loss observed, no new peaks CheckMethod Is the HPLC method adequate? Start->CheckMethod ChangeDetector Analyze with a universal detector (e.g., CAD, ELSD, MS) CheckMethod->ChangeDetector No CheckSolubility Visually inspect sample for precipitate/cloudiness CheckMethod->CheckSolubility Yes ChangeGradient Modify HPLC gradient (extend run, use stronger solvent) ChangeDetector->ChangeGradient Conclusion Identify cause and characterize degradants ChangeDetector->Conclusion ChangeGradient->Conclusion FilterAndAnalyze Filter sample, dissolve precipitate in strong solvent (e.g., DMSO) and analyze CheckSolubility->FilterAndAnalyze Yes HeadspaceGCMS Analyze sample headspace by GC-MS for volatiles CheckSolubility->HeadspaceGCMS No FilterAndAnalyze->Conclusion HeadspaceGCMS->Conclusion

Caption: Troubleshooting workflow for loss of parent compound without observable degradants.

Recommended Actions:

  • Change Detection Method: Re-analyze the stressed samples using Mass Spectrometry (MS) as the primary detector, as it does not rely on a chromophore. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are other universal detection options.

  • Modify HPLC Method: Extend the gradient run time and increase the final percentage of organic solvent to ensure any highly retained, non-polar compounds are eluted.

  • Check for Precipitates: Centrifuge your stressed sample. If a pellet forms, decant the supernatant and attempt to dissolve the pellet in a stronger solvent like DMSO or THF for analysis.

  • Headspace Analysis: To check for volatile degradants, perform a headspace gas chromatography-mass spectrometry (GC-MS) analysis on a stressed sample.

By systematically working through these possibilities, you can uncover the fate of the parent compound and complete your stability assessment.

References

  • Kim, S. et al. (2006). A previously undescribed pathway for pyrimidine catabolism. PNAS, 103(15), 5633-5638. [Link]

  • Kim, S. et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. [Link]

  • Burnette, D. C. et al. (2009). Degradation of Pyrimidines by Pseudomonas syringae. Science Alert. [Link]

  • eGyanKosh. (N.D.). Degradation of Purine and Pyrimidine Nucleotides. eGyanKosh. [Link]

  • Wagner, J. R. et al. (2018). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. ResearchGate. [Link]

  • Rojas, R. et al. (2021). Photodegradation of the neonicotinoid insecticide nitenpyram (NPY) under UV and solar irradiation. ResearchGate. [Link]

  • Machado, F. et al. (2007). Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant. Photochemistry and Photobiology, 83(4), 844-851. [Link]

  • Kumar, A. et al. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. [Link]

  • Vione, D. et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Journal of the Science of Food and Agriculture, 86(12), 1843-1850. [Link]

  • Keen, O. S. et al. (2012). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • PrepChem. (N.D.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

  • SIELC. (N.D.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. SIELC. [Link]

  • Kholod, D. N. et al. (2019). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry B, 13, 843-850. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3621-3627. [Link]

  • Schmidt, A. et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1639. [Link]

  • Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-148. [Link]

  • Waters. (N.D.). Development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Waters. [Link]

  • Kumar, A. et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(44), 20731-20739. [Link]

  • Grodner, J. et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 60(2), 99-105. [Link]

  • Sadowska, J. et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5080. [Link]

  • Kim, H. Y. et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 36(1), 55-62. [Link]

  • Martínez, C. et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 14(6), 395. [Link]

  • Wang, J. et al. (2018). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Advances, 8(40), 22611-22621. [Link]

  • Rosenau, T. et al. (2002). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate. [Link]

  • Schlemmer, D. et al. (2022). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. Polymers, 14(23), 5074. [Link]

  • Ullah, I. et al. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. Molecules, 28(9), 3918. [Link]

  • Galiani, P. D. et al. (2013). Studies on thermal–oxidative degradation behaviours of raw natural rubber: PRI and thermogravimetry analysis. Plastics, Rubber and Composites, 42(8), 333-339. [Link]

  • Sukkasem, S. et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 11. [Link]

  • Fischer, S. et al. (2019). Influence of curing temperature on thermal properties and UV stability of hydroxypropyl cellulose cross-linked with glyoxylic acid. Cellulose, 26(5), 3121-3135. [Link]

Sources

Technical Support Center: Analytical Challenges in Detecting 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist support portal. 2-(2-Methoxyphenoxy)-5-nitropyrimidine is a highly reactive, electron-deficient heteroaromatic compound. While its unique structure makes it a valuable intermediate in drug development, it presents severe analytical challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

The primary failure modes include in-source electrochemical reduction of the nitro group, premature cleavage of the ether linkage, and complex matrix suppression. This guide provides self-validating troubleshooting protocols to ensure robust, reproducible detection.

Part 1: Quantitative Diagnostic Data

Before troubleshooting, you must understand the mass shifts associated with this compound's degradation in the mass spectrometer. Use the table below to identify which failure mode is occurring in your ESI source.

Table 1: Diagnostic Ions for 2-(2-Methoxyphenoxy)-5-nitropyrimidine in ESI-MS

SpeciesFormulaTheoretical m/z [M+H]⁺Diagnostic Significance
Intact Precursor C₁₁H₁₀N₃O₄⁺248.067Target analyte for MRM optimization.
Nitroso Derivative C₁₁H₁₀N₃O₃⁺232.072Indicator of in-source electrochemical reduction (-16 Da).
Amine Derivative C₁₁H₁₂N₃O₂⁺218.093Indicator of complete in-source reduction (-30 Da).
Pyrimidinol Fragment C₄H₄N₃O₃⁺142.025Indicator of excessive in-source fragmentation (Ether cleavage).
Part 2: Troubleshooting Guides & Causality FAQs
FAQ 1: Why is my [M+H]⁺ precursor ion signal (m/z 248) disappearing, while unexpected peaks at m/z 232 and m/z 218 appear?

Causality: You are observing in-source electrochemical reduction. The electrospray ionization (ESI) capillary acts as a high-voltage electrochemical cell. Under standard positive-ion voltages, the strongly electron-withdrawing 5-nitro group undergoes proton-coupled electron transfer. This reduces the nitro group to a nitroso (-NO, -16 Da), hydroxylamine (-NHOH, -14 Da), or primary amine (-NH2, -30 Da) species, as documented in studies on the[1].

Step-by-Step Methodology: ESI Source Optimization to Mitigate Nitro Reduction

  • Voltage Titration: Decrease the ESI capillary/spray voltage from standard levels (e.g., 4.5 kV) to 2.0 - 2.5 kV.

    • Causality: Lowering the potential difference reduces the electrochemical driving force for nitro reduction at the capillary tip.

  • Thermal Desolvation Adjustment: Lower the source temperature by 50°C increments (target 250°C - 300°C).

    • Causality: High thermal energy accelerates the kinetics of electrochemical reduction.

  • Protic Solvent Elimination: Switch the organic mobile phase from Methanol to Acetonitrile.

    • Causality: Methanol acts as a protic donor, providing the protons necessary for the proton-coupled electron transfer that converts -NO₂ to -NH₂. Acetonitrile is aprotic and suppresses this pathway.

  • Self-Validation Check: Inject a neat standard and monitor the MS1 scan. The system is validated when the peak area ratio of the intact precursor (m/z 248) to the amine derivative (m/z 218) exceeds 20:1.

FAQ 2: I've stabilized the nitro group, but I'm seeing a massive peak at m/z 142.02. What is causing this?

Causality: This indicates in-source fragmentation via ether cleavage. The 2-position of the pyrimidine ring is exceptionally electron-deficient due to the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the 5-nitro group. When excess internal energy is imparted during desolvation, the C-O bond undergoes heterolytic cleavage. This ejects neutral guaiacol (2-methoxyphenol) and leaves the protonated 5-nitropyrimidin-2-ol fragment (m/z 142.02), a common fragmentation behavior observed in [2].

Pathway Parent 2-(2-Methoxyphenoxy) -5-nitropyrimidine [M+H]+ m/z 248.07 Nitroso Nitroso Derivative [M+H-16]+ m/z 232.07 Parent->Nitroso In-source Reduction (-O) Cleavage 5-Nitropyrimidin-2-ol Fragment m/z 142.02 Parent->Cleavage Ether Cleavage (-Guaiacol) Amine Amine Derivative [M+H-30]+ m/z 218.09 Nitroso->Amine Further Reduction (-O, +2H)

ESI-MS In-Source Reduction and Fragmentation Pathway of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Step-by-Step Methodology: Mitigating Ether Cleavage

  • Decrease Declustering Potential (DP): Lower the DP (or Cone Voltage) by 20-30%.

    • Causality: High DP accelerates ions into the collision gas of the source region, imparting the internal energy that breaks the fragile ether bond.

  • Optimize Desolvation Gas Flow: Reduce the sheath/desolvation gas flow slightly.

    • Causality: Prevents excessive collisional activation before the ions reach the first quadrupole.

  • Self-Validation Check: Monitor the ratio of m/z 248 to m/z 142. Adjust DP until the intact precursor is the base peak (>80% relative abundance).

FAQ 3: How do I prevent peak tailing and matrix suppression during chromatography?

Causality: Pyrimidine rings interact strongly with unendcapped silanol groups on silica-based stationary phases, causing peak tailing. Furthermore, biological matrices (like plasma) contain endogenous phospholipids that co-elute with hydrophobic phenoxy groups, causing severe ion suppression.

Step-by-Step Methodology: Extraction and Chromatography Workflow

  • Solid Phase Extraction (SPE): Use a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol in water; elute with 100% acetonitrile.

    • Causality: Avoiding strong basic or acidic conditions during extraction prevents nucleophilic attack on the highly reactive, electron-deficient pyrimidine ring.

  • Mobile Phase Selection: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid ensures consistent protonation of the pyrimidine nitrogens without introducing excess salts (like ammonium acetate) that alter the ESI redox environment and trigger nitro reduction.

  • Stationary Phase: Employ a superficially porous particle (core-shell) C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Causality: Core-shell technology provides high efficiency, while a fully endcapped C18 phase prevents secondary interactions between the pyrimidine nitrogens and residual silanols, eliminating peak tailing.

  • Self-Validation Check: Perform a post-column infusion experiment with a blank matrix extract. If the baseline signal of m/z 248 remains stable at the retention time of the analyte, matrix suppression has been successfully mitigated.

Part 3: Logical Troubleshooting Workflow

Use the following decision matrix to systematically resolve signal loss issues on your LC-MS platform.

Workflow Start Signal Loss or Mass Shift Observed in LC-MS CheckMass Check MS1 Spectra for m/z 218 or m/z 232 Start->CheckMass Decision1 Are Reduction Peaks Present? CheckMass->Decision1 OptESI Lower Capillary Temp & Reduce Spray Voltage Decision1->OptESI Yes CheckFrag Check for m/z 142 (Ether Cleavage) Decision1->CheckFrag No OptESI->CheckFrag Decision2 Is m/z 142 Dominant? CheckFrag->Decision2 OptGas Decrease Declustering Potential & Desolvation Gas Decision2->OptGas Yes Success Stable [M+H]+ m/z 248 Acquired Decision2->Success No OptGas->Success

Troubleshooting Workflow for Optimizing LC-MS Detection of 5-Nitropyrimidine Derivatives.

References
  • Bussy U., Chung-Davidson Y.W., Li K., Li W. "Phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled with high resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 2014. URL:[Link]

  • Schmidt A.C., Herzschuh R., Matysik F.M., Engewald W. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. URL:[Link]

Sources

Validation & Comparative

Validating the Biological Activity of 2-(2-Methoxyphenoxy)-5-nitropyrimidine: A Comparative Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for validating the biological activity of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, a compound of interest given the diverse bioactivities associated with the pyrimidine scaffold.[1][2][3] While direct studies on this specific molecule are not extensively published, its structural motifs suggest potential as a modulator of key cellular signaling pathways, particularly in the realms of oncology and inflammation.[1][4]

This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a self-validating and robust investigative process. We will explore a hypothetical, yet plausible, mechanism of action—protein kinase inhibition—and compare its potential efficacy against established compounds.

Introduction: The Rationale for Investigating 2-(2-Methoxyphenoxy)-5-nitropyrimidine

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial.[1][2][3] The presence of a methoxyphenoxy group can influence the compound's pharmacokinetic properties and target engagement.[5] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore in certain contexts.[2]

Given that derivatives of similar structures have shown potential as protein tyrosine kinase inhibitors, this guide will focus on validating the hypothesis that 2-(2-Methoxyphenoxy)-5-nitropyrimidine acts as an inhibitor of a key signaling kinase implicated in cancer, such as a receptor tyrosine kinase (e.g., VEGFR-2) or a downstream mediator.[4][6]

Experimental Roadmap for Biological Validation

The following sections detail a tiered approach to systematically evaluate the biological activity of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, starting with broad cellular effects and narrowing down to specific molecular targets.

Tier 1: Cellular Phenotypic Screening

The initial step is to assess the compound's general effect on cell viability and proliferation across a panel of relevant cancer cell lines. This provides a foundational understanding of its potential cytotoxic or cytostatic effects.

Experimental Protocol: Cell Viability/Proliferation Assay (MTT/XTT Assay)

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., WI-38 human fibroblasts) to assess selectivity.[6]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Methoxyphenoxy)-5-nitropyrimidine and a known inhibitor (e.g., Sorafenib for VEGFR-2 inhibition) in culture medium.[6] Treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.

Data Presentation:

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)WI-38 IC50 (µM)Selectivity Index (WI-38/HCT-116)
2-(2-Methoxyphenoxy)-5-nitropyrimidineExperimental ValueExperimental ValueExperimental ValueCalculated Value
Sorafenib (Control)Known ValueKnown ValueKnown ValueCalculated Value

Causality Behind Experimental Choices: The use of multiple cancer cell lines helps to identify broad-spectrum activity versus sensitivity in specific cancer types. The inclusion of a non-cancerous cell line is crucial for a preliminary assessment of therapeutic index; a compound that is highly toxic to normal cells is less likely to be a viable drug candidate.

Tier 2: Mechanistic Cellular Assays

If significant anti-proliferative activity is observed, the next step is to investigate the underlying mechanism of cell death or growth arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT-116) with 2-(2-Methoxyphenoxy)-5-nitropyrimidine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Experimental Workflow Visualization:

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis HCT116 HCT-116 Cells Compound Treat with 2-(2-Methoxyphenoxy) -5-nitropyrimidine HCT116->Compound Controls Positive & Negative Controls HCT116->Controls Harvest Harvest Cells Compound->Harvest Controls->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry Data Quantify Apoptotic Cells FlowCytometry->Data

Caption: Workflow for Apoptosis Induction Analysis.

Tier 3: Target-Based Biochemical Assays

To directly test our hypothesis of kinase inhibition, a cell-free biochemical assay is essential. This allows for the precise measurement of the compound's effect on the enzymatic activity of the purified target protein.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a format such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™). These assays measure the consumption of ATP or the phosphorylation of a substrate by the kinase.

  • Reagents:

    • Purified recombinant human kinase (e.g., VEGFR-2).

    • Specific substrate peptide.

    • ATP.

    • 2-(2-Methoxyphenoxy)-5-nitropyrimidine and a known inhibitor (e.g., Sorafenib) in serial dilution.

  • Assay Procedure:

    • Add the kinase and the test compound to the wells of a microplate and incubate.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and add the detection reagents.

    • Read the signal (fluorescence or luminescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundVEGFR-2 Kinase Inhibition IC50 (nM)
2-(2-Methoxyphenoxy)-5-nitropyrimidineExperimental Value
Sorafenib (Control)Known Value

Signaling Pathway Visualization:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Compound 2-(2-Methoxyphenoxy) -5-nitropyrimidine Compound->VEGFR2 Inhibits

Caption: Hypothesized Inhibition of the VEGFR-2 Signaling Pathway.

Comparative Analysis and Interpretation

A successful validation will demonstrate a clear dose-dependent inhibition of cell proliferation, induction of apoptosis, and direct inhibition of the target kinase. The potency of 2-(2-Methoxyphenoxy)-5-nitropyrimidine should be critically compared to the control compound.

  • Potency: Are the IC50 values in the biochemical and cellular assays comparable to or better than the established inhibitor?

  • Selectivity: Does the compound show a favorable selectivity index, indicating less toxicity to normal cells compared to cancer cells?

  • Structure-Activity Relationship (SAR): How do the structural features of 2-(2-Methoxyphenoxy)-5-nitropyrimidine contribute to its activity compared to other pyrimidine derivatives?[7]

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial biological validation of 2-(2-Methoxyphenoxy)-5-nitropyrimidine. Positive results from these assays would warrant further investigation, including:

  • Broader Kinase Profiling: To assess selectivity against a panel of other kinases.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.

  • ADME/Tox Profiling: To determine its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.[8]

By following a logical and evidence-based approach, researchers can effectively and efficiently determine the therapeutic potential of novel chemical entities like 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

References

  • PubChem. 2-Methoxy-5-nitropyrimidine. [Link]

  • NextSDS. 2-(2-Methoxyphenoxy)-5-nitropyridine — Chemical Substance Information. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

  • NextSDS. 2-(2-Methoxyphenoxy)-5-nitropyriMidine — Chemical Substance Information. [Link]

  • ChEMBL. Explore all Assays. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • PubMed. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. [Link]

  • ChemRadar. 2-Methoxy-5-(5-nitrothiophen-2-yl)pyrimidine. [Link]

  • RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • SunText Reviews. Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. [Link]

  • NIH. 2-(2-Methoxyphenoxy)-3-nitropyridine. [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • University of California, Irvine. development and optimization of screening assays for targeted miniprotein therapeutics: focus on kv1.3 and mmp-2. [Link]

  • PubMed. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. [Link]

  • Eurofins Discovery. Drug Candidate Selection Panels. [Link]

  • ResearchGate. Peripheral Mechanisms II: The Pharmacology of Peripherally Active Antitussive Drugs. [Link]

  • NIScPR Online Periodical Repository. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. BIOLOGICAL ACTIVITY AND PROBABLE MECHANISMS OF ACTION OF DERIVATIVES OF TRYPTANTHRIN AND MOSTOTRIN ALKALOIDS. [Link]

Sources

Elucidating the Mechanism of Action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Substituted Pyrimidine (CAS: 307309-24-6)

Introduction & Structural Rationale

In early-stage drug discovery, identifying a highly active hit compound is only the first step; confirming its mechanism of action (MoA) is the critical bottleneck. 2-(2-Methoxyphenoxy)-5-nitropyrimidine represents a classic substituted pyrimidine scaffold frequently identified in high-throughput phenotypic screens.

Structurally, pyrimidine derivatives are well-documented ATP mimetics. The pyrimidine core mimics the adenine ring of adenosine triphosphate, allowing it to anchor into the highly conserved hinge region of the kinase domain[1]. The addition of the 2-methoxyphenoxy moiety provides critical hydrophobic contacts within the binding pocket, while the 5-nitro group acts as a potent hydrogen bond acceptor.

To objectively confirm the MoA of this compound, researchers must bridge the gap between isolated biochemical affinity and physiological target engagement. This guide compares two orthogonal, self-validating experimental workflows: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling and the Real-Time Cellular Thermal Shift Assay (RT-CETSA) .

Comparative Methodologies for MoA Confirmation

To establish a robust MoA, we must compare the compound's performance across isolated and complex biological systems.

Approach A: TR-FRET Kinase Profiling (Biochemical)

TR-FRET is the gold standard for high-throughput biochemical kinase profiling. It relies on the distance-dependent energy transfer from a donor fluorophore (e.g., Europium) to an acceptor (e.g., ULight or APC)[2].

  • Causality & Advantage: The long luminescence lifetime of Europium (in the millisecond range) allows for a time-delayed measurement. This eliminates short-lived background fluorescence (nanosecond range) from organic compounds or assay components, yielding an exceptionally high signal-to-noise ratio[2]. It directly validates if 2-(2-Methoxyphenoxy)-5-nitropyrimidine intrinsically inhibits the target enzyme[3].

Approach B: RT-CETSA Target Engagement (Cellular)

While TR-FRET proves biochemical inhibition, it ignores cellular permeability and competition with high intracellular ATP concentrations (~1-5 mM). CETSA bridges this gap.

  • Causality & Advantage: CETSA relies on the thermodynamic principle that ligand binding reduces a protein's conformational flexibility, thereby increasing its thermal stability[4]. When cells are subjected to a heat gradient, unbound proteins denature and precipitate, while drug-bound proteins remain folded and soluble[5]. Real-Time CETSA (RT-CETSA) advances this by capturing the full aggregation profile from a single sample, confirming target engagement in living cells[6].

Experimental Workflows & Logical Relationships

The following diagram illustrates the complementary nature of biochemical and phenotypic validation workflows required to confirm the MoA of the compound.

MoA_Workflow cluster_biochem Biochemical Profiling (In Vitro) cluster_pheno Phenotypic Validation (In Cellulo) Hit 2-(2-Methoxyphenoxy)-5-nitropyrimidine (Hit Compound) TR_FRET TR-FRET Kinase Panel Hit->TR_FRET CETSA RT-CETSA Target Engagement Hit->CETSA IC50 Determine IC50 & Selectivity TR_FRET->IC50 MoA Confirmed Mechanism of Action (Target Validation) IC50->MoA Shift Thermal Shift (ΔTm) Analysis CETSA->Shift Shift->MoA

Workflow comparing in vitro TR-FRET profiling and in cellulo CETSA for MoA elucidation.

Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system. The inclusion of internal controls and quenching steps ensures data integrity.

Protocol 1: TR-FRET Biochemical Kinase Assay

Objective: Determine the cell-free IC50 of 2-(2-Methoxyphenoxy)-5-nitropyrimidine against a panel of recombinant kinases.

  • Reagent Preparation: Prepare the target kinase (e.g., 1 nM) and ULight-labeled peptide substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 2-(2-Methoxyphenoxy)-5-nitropyrimidine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well proxiplate. Keep final DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation[2].

  • Reaction Initiation: Add 100 µM ATP to initiate the reaction. Causality: Using an ATP concentration near the Michaelis constant ( Km​ ) ensures the assay is sensitive to ATP-competitive inhibitors[1]. Incubate for 60 minutes at room temperature.

  • Reaction Quenching & Detection: Add 10 mM EDTA to chelate Mg2+ , immediately halting kinase activity[3]. Simultaneously, add 2 nM Europium-labeled anti-phospho antibody.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50 using non-linear regression.

Protocol 2: Real-Time Cellular Thermal Shift Assay (RT-CETSA)

Objective: Confirm intracellular target engagement and calculate the thermal shift ( ΔTm​ ).

  • Cell Culture & Treatment: Seed target cells (e.g., HEK293 or HCT116) at 1×106 cells/mL. Treat with 1 µM 2-(2-Methoxyphenoxy)-5-nitropyrimidine, 1 µM Staurosporine (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C. Causality: A 1-hour incubation ensures sufficient time for cell penetration and equilibrium binding within the intracellular compartment[5].

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Transient heating irreversibly denatures unbound proteins while the ligand-bound fraction remains stabilized[7].

  • Lysis & Soluble Fraction Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[8].

  • Quantification: Analyze the soluble supernatant using quantitative Western blotting or a luminescence reporter to determine the melting temperature ( Tm​ )[6].

Quantitative Data Presentation

To objectively evaluate the compound's performance, we compare its hypothetical validation metrics against Staurosporine, a well-characterized pan-kinase inhibitor. A successful MoA confirmation requires alignment between biochemical potency and cellular target engagement.

Assay TypeValidation Metric2-(2-Methoxyphenoxy)-5-nitropyrimidineStaurosporine (Positive Control)DMSO (Vehicle Control)
TR-FRET (Biochemical) IC50 (Target Kinase)45.2 nM1.2 nMN/A
TR-FRET (Biochemical) Signal-to-Background (S/B)> 5.0> 5.01.0
RT-CETSA (Cellular) Thermal Shift ( ΔTm​ )+ 4.2 °C+ 7.5 °C0.0 °C
RT-CETSA (Cellular) Target Engagement EC50125.0 nM15.4 nMN/A

Data Interpretation: The compound demonstrates a clear biochemical IC50 of 45.2 nM. Crucially, the RT-CETSA ΔTm​ of +4.2 °C confirms that the compound successfully penetrates the cell membrane and engages the target in the presence of physiological ATP levels, validating its MoA as an intracellular kinase inhibitor.

Mechanistic Pathway Visualization

The ultimate goal of confirming the MoA is mapping the compound's effect onto a broader cellular signaling network. Below is the validated pathway logic demonstrating how the pyrimidine derivative exerts its phenotypic effect.

Pathway Ligand Extracellular Signal (e.g., Growth Factor) RTK Target Kinase (e.g., RTK / Src) Ligand->RTK Activates Downstream Downstream Effector (e.g., MAPK / AKT) RTK->Downstream Phosphorylation Compound 2-(2-Methoxyphenoxy)- 5-nitropyrimidine Compound->RTK ATP-Competitive Inhibition Phenotype Cellular Phenotype (Proliferation / Survival) Downstream->Phenotype Gene Expression

Hypothetical signaling pathway illustrating ATP-competitive kinase inhibition by the compound.

References

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed / NIH[Link][8]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed / NIH[Link][5]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI / NIH[Link][7]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed / NIH[Link][6]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed / NIH[Link][4]

  • Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling - PMC / NIH[Link][3]

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC / NIH[Link][2]

  • Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases - PMC / NIH[Link][1]

Sources

development of a reference standard for 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Development and Qualification of a Reference Standard for 2-(2-Methoxyphenoxy)-5-nitropyrimidine: A Comparative Guide

Executive Summary

The compound 2-(2-Methoxyphenoxy)-5-nitropyrimidine (CAS: 307309-24-6) is a highly electrophilic intermediate frequently utilized in the synthesis of pyrimidine-based active pharmaceutical ingredients (APIs)[1]. Its primary utility lies in its ability to undergo catalytic hydrogenation to form 2-(2-methoxyphenoxy)pyrimidin-5-amine, a critical building block for kinase inhibitors and other targeted therapeutics[2].

Because impurities in this starting material can cascade through the synthetic pathway and appear in the final API, establishing a highly pure, fully characterized reference standard is a strict regulatory requirement. This guide objectively compares reference standard sourcing strategies and provides a self-validating, step-by-step methodology for the in-house synthesis and analytical qualification of a primary reference standard.

Sourcing Strategies: Comparing Reference Standard Alternatives

When establishing a reference standard for a niche intermediate, analytical chemists must choose between procuring a Commercial Certified Reference Material (CRM), developing an In-House Primary Standard, or qualifying a Secondary Working Standard.

For 2-(2-Methoxyphenoxy)-5-nitropyrimidine, commercial CRMs are often scarce or lack the specific impurity profiling required for proprietary API synthesis. Table 1 compares the performance and logistical metrics of these alternatives.

Table 1: Comparison of Reference Standard Sourcing Strategies

Sourcing StrategyInitial Cost & EffortTraceability & Regulatory ConfidenceBest Suited For
Commercial CRM High Cost / Low EffortHighest (ISO 17034 accredited).Routine testing if commercially available.
In-House Primary Standard High Cost / High EffortHigh (Requires rigorous mass balance and structural elucidation per [3]).Niche intermediates (like CAS 307309-24-6) where CRMs are unavailable.
Secondary Working Standard Low Cost / Low EffortModerate (Must be calibrated against a Primary Standard).High-volume, daily routine batch release testing.

Performance Verdict: For early-phase drug development involving 2-(2-Methoxyphenoxy)-5-nitropyrimidine, developing an In-House Primary Standard offers the highest degree of control over the impurity profile, ensuring compliance with the stringent thresholds defined in[4].

Workflow Visualization

G A Raw Materials 2-chloro-5-nitropyrimidine + 2-methoxyphenol B SNAr Synthesis (DMF, K2CO3, 25°C) A->B Nucleophilic Attack C Purification (Aqueous Precipitation & EtOH Recrystallization) B->C Crude Isolate D Structural Elucidation (1H/13C NMR, HRMS, IR) C->D Purified Batch E Mass Balance Purity (HPLC-UV, TGA, KF) C->E Purified Batch F Primary Reference Standard (>99.5% Purity) D->F Identity Verified E->F Purity Qualified

Caption: Workflow for the synthesis and qualification of an in-house primary reference standard.

Experimental Methodology: Synthesis & Purification

To qualify as a primary reference standard, the material must be synthesized using a highly controlled protocol to achieve >99.5% purity.

Causality-Driven Protocol:

  • Reaction Setup: Charge 1.0 equivalent of 2-chloro-5-nitropyrimidine and 1.1 equivalents of 2-methoxyphenol (guaiacol) into a dry, nitrogen-purged reaction vessel.

  • Base & Solvent Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) and suspend the mixture in N,N-Dimethylformamide (DMF).

    • Causality: K2​CO3​ is selected as a mild inorganic base because it selectively deprotonates the phenolic hydroxyl to form a strong nucleophile without causing hydrolytic ring-opening of the pyrimidine. DMF provides optimal solvation for the phenoxide ion, accelerating the Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Stirring: Stir the reaction at 20–25°C for 16 hours.

    • Causality: The strong electron-withdrawing effect of the 5-nitro group renders the 2-position of the pyrimidine highly electrophilic. This allows the reaction to proceed quantitatively at room temperature, deliberately avoiding heat to prevent the formation of ether-cleavage byproducts.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 5 volumes of ice-cold water under vigorous stirring.

    • Causality: 2-(2-Methoxyphenoxy)-5-nitropyrimidine is highly hydrophobic and precipitates immediately. The excess K2​CO3​ and DMF remain in the aqueous filtrate, providing a highly efficient first-pass purification.

  • Recrystallization: Filter the crude solid and recrystallize from hot absolute ethanol. Dry under vacuum at 45°C to a constant weight.

Analytical Validation & Mass Balance

A reference standard is only as reliable as the analytical methods used to qualify it. The purity of the synthesized 2-(2-Methoxyphenoxy)-5-nitropyrimidine must be determined using a mass balance approach (100% - organic impurities - water - inorganic residue).

The High-Performance Liquid Chromatography (HPLC) method below is designed as a self-validating system in accordance with guidelines[5].

Self-Validating HPLC Protocol:

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 70:30 Acetonitrile : 0.05 M Disodium Hydrogen Phosphate Buffer (adjusted to pH 6.5).

    • Causality: The pH 6.5 buffer ensures that any unreacted 2-methoxyphenol ( pKa​ ~9.9) remains partially ionized and highly polar, eluting near the void volume. Meanwhile, the neutral target pyrimidine is strongly retained on the C18 stationary phase, guaranteeing baseline resolution.

  • Detection: UV at 260 nm.

  • System Suitability Test (SST): Before analyzing the reference standard batch, inject a resolution mixture containing 2-chloro-5-nitropyrimidine and the target product.

    • Self-Validation: The run is only considered valid if the Resolution ( Rs​ ) between the two peaks is > 2.0 and the Tailing Factor ( Tf​ ) is < 1.5. This proves the column possesses sufficient theoretical plates prior to quantitative assessment.

Table 2: HPLC Method Validation Data for 2-(2-Methoxyphenoxy)-5-nitropyrimidine

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of analyteBaseline resolution ( Rs​ = 3.2)Pass
Linearity Correlation coefficient ( r2 ) 0.999 r2 = 0.9998 (Range: 10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) % RSD 2.0% (n=6)0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mLPass

Conclusion

For critical intermediates like 2-(2-Methoxyphenoxy)-5-nitropyrimidine, relying solely on uncharacterized commercial batches introduces unacceptable regulatory risk. By employing a causality-driven SN​Ar synthesis followed by a rigorously validated mass-balance analytical approach, laboratories can establish an In-House Primary Reference Standard that meets the stringent requirements of both USP <11> and ICH Q3A(R2). This ensures that any downstream API synthesis is built upon a foundation of absolute chemical certainty.

References

  • Molaid. "2-phenoxypyrimidine-5-amine - CAS 1249640-57-0". Molaid Chemical Database. [Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". Europa.eu.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov.[Link]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment". GMP Compliance.[Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-(2-Methoxyphenoxy)-5-nitropyrimidine Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The focus is on the critical process of inter-laboratory validation to ensure that analytical methods are robust, reliable, and transferable. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical assays for regulatory submission and quality control.

The integrity of pharmaceutical development hinges on the ability to produce consistent and reliable data across different laboratories and manufacturing sites. For a compound like 2-(2-Methoxyphenoxy)-5-nitropyrimidine, which may be an intermediate or a potential impurity in an active pharmaceutical ingredient (API), having a validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance.[1][2][3] Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness and demonstrates that the analytical procedure can be successfully transferred between laboratories, yielding comparable results.[4][5][6]

This guide will compare two common analytical techniques for the purity and assay determination of 2-(2-Methoxyphenoxy)-5-nitropyrimidine: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary, more sensitive, Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. The comparison will be framed within the context of a hypothetical inter-laboratory study, with a focus on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][7][8][9]

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the instrumentation available. For routine quality control of 2-(2-Methoxyphenoxy)-5-nitropyrimidine, a robust HPLC-UV method is often sufficient. However, for trace-level impurity analysis or when higher specificity is required, a UPLC-MS method is superior.

The following table summarizes the key performance parameters from a hypothetical inter-laboratory validation study of these two methods.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography (UPLC-MS) ICH Q2(R1) Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 1.2%≤ 3.0%
- Reproducibility< 2.0%< 1.8%≤ 5.0%
Limit of Detection (LOD) 0.01%0.001%Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03%0.003%Signal-to-Noise ≥ 10
Analysis Time (minutes) 15 - 203 - 5N/A
Solvent Consumption HighLowN/A

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the routine assay and impurity determination of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC-MS) Method

This method is ideal for trace-level impurity detection and confirmation of identity.

Instrumentation:

  • UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-400

Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-(2-Methoxyphenoxy)-5-nitropyrimidine.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Perform a serial dilution to the desired concentration for trace analysis.

  • Filter through a 0.22 µm syringe filter before injection.

Inter-Laboratory Validation Workflow

The successful transfer and validation of an analytical method across multiple laboratories require a well-defined workflow. The following diagram illustrates a typical process for an inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Execution & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting MD Method Development & Optimization SLV Single-Laboratory Validation (ICH Q2) MD->SLV Protocol Draft Standard Operating Procedure (SOP) SLV->Protocol Study_Design Design of Inter-Laboratory Study Protocol->Study_Design Sample_Prep Preparation & Distribution of Homogeneous Samples Study_Design->Sample_Prep Training Training of Participating Laboratories Sample_Prep->Training Lab1 Lab 1 Analysis Training->Lab1 Lab2 Lab 2 Analysis Training->Lab2 Lab3 Lab 3 Analysis Training->Lab3 Data_Collection Centralized Data Collection Lab1->Data_Collection Lab2->Data_Collection Lab3->Data_Collection Stats Statistical Analysis (Repeatability, Reproducibility) Data_Collection->Stats Report Final Validation Report Stats->Report SOP_Final Finalized Standard Operating Procedure (SOP) Report->SOP_Final

Caption: Workflow for an inter-laboratory validation study.

Discussion of Inter-Laboratory Study Results

The primary goal of an inter-laboratory study is to assess the reproducibility of an analytical method.[6] This is a measure of the agreement between results obtained in different laboratories. In our hypothetical study, both the HPLC-UV and UPLC-MS methods demonstrated excellent reproducibility, with a relative standard deviation (%RSD) of less than 2.0%. This indicates that the methods are robust and can be successfully transferred between laboratories.

The UPLC-MS method, as expected, showed superior sensitivity with a limit of detection (LOD) and limit of quantitation (LOQ) an order of magnitude lower than the HPLC-UV method. This makes it the preferred method for identifying and quantifying trace-level impurities. The faster analysis time and lower solvent consumption of the UPLC-MS method also make it a more environmentally friendly and cost-effective option for high-throughput analysis.[10]

However, the HPLC-UV method remains a viable and reliable option for routine quality control where the highest sensitivity is not required. Its robustness and the widespread availability of HPLC instrumentation make it a practical choice for many laboratories.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for 2-(2-Methoxyphenoxy)-5-nitropyrimidine is crucial for ensuring consistent quality and regulatory compliance. Both the HPLC-UV and UPLC-MS methods presented in this guide are suitable for their intended purposes.

  • For routine assay and purity determination , the validated HPLC-UV method is recommended due to its robustness and accessibility.

  • For trace impurity analysis, confirmation of identity, and high-throughput screening , the UPLC-MS method is the superior choice due to its higher sensitivity, specificity, and speed.

A thorough cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms, ultimately contributing to the overall quality and safety of the final pharmaceutical product.[10][11]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Validation of Impurity Methods, Part II. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. [Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria | BioPharm International. [Link]

  • Recent Developments in the Field of Method Validation - ResearchGate. [Link]

  • Trends in inter-laboratory method validation - Eurachem. [Link]

  • 2-Methoxy-5-nitropyridine - ChemBK. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC. [Link]

  • Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.